Product packaging for Egfr-IN-1 tfa(Cat. No.:)

Egfr-IN-1 tfa

Cat. No.: B10821809
M. Wt: 628.6 g/mol
InChI Key: YXUXRIRLHPSVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Egfr-IN-1 tfa is a useful research compound. Its molecular formula is C30H31F3N6O6 and its molecular weight is 628.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H31F3N6O6 B10821809 Egfr-IN-1 tfa

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-[2-[4-[2-(dimethylamino)ethoxy]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O4.C2HF3O2/c1-6-25(35)30-19-8-7-9-20(15-19)34-26(36)14-18(2)22-17-29-28(32-27(22)34)31-23-11-10-21(16-24(23)37-5)38-13-12-33(3)4;3-2(4,5)1(6)7/h6-11,14-17H,1,12-13H2,2-5H3,(H,30,35)(H,29,31,32);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUXRIRLHPSVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)OCCN(C)C)OC)C4=CC=CC(=C4)NC(=O)C=C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31F3N6O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of EGFR Inhibitors: A Focus on Small Molecule Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the mechanism of action of small molecule Epidermal Growth Factor Receptor (EGFR) inhibitors, using a representative compound, herein referred to as EGFR-IN-1 TFA, for illustrative purposes. The content is intended for researchers, scientists, and professionals in the field of drug development.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2] It is a key regulator of cellular processes including proliferation, survival, differentiation, and migration.[1][3] The EGFR signaling cascade is initiated by the binding of specific ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α), to the extracellular domain of the receptor.[2][4]

Ligand binding induces a conformational change in the receptor, leading to its dimerization (either homodimerization with another EGFR molecule or heterodimerization with other members of the ErbB family, such as HER2/ErbB2).[2][4] This dimerization activates the intracellular tyrosine kinase domain, resulting in autophosphorylation of specific tyrosine residues within the C-terminal tail of the receptor.[5]

These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and signaling molecules containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains, such as Grb2 and Shc.[1][3] Recruitment of these proteins triggers the activation of downstream signaling pathways, most notably:

  • The Ras-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation and differentiation.[6]

  • The PI3K-Akt-mTOR Pathway: This cascade plays a crucial role in promoting cell survival, growth, and proliferation.[6]

Dysregulation of the EGFR signaling pathway, often through mutations or overexpression of the receptor, is a common driver of tumorigenesis in various cancers.[4][7]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2/Shc Grb2/Shc EGFR->Grb2/Shc Autophosphorylation & Docking PI3K PI3K EGFR->PI3K Autophosphorylation & Docking Ras Ras Grb2/Shc->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation

Figure 1: Simplified EGFR Signaling Pathway.

Mechanism of Action of this compound

This compound is a representative small molecule inhibitor that targets the intracellular tyrosine kinase domain of EGFR. By binding to the ATP-binding pocket of the kinase domain, this compound prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in EGFR-dependent cancer cells.

EGFR_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2/Shc Grb2/Shc EGFR->Grb2/Shc PI3K PI3K EGFR->PI3K Ras Ras Grb2/Shc->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation EGFR_IN_1 This compound EGFR_IN_1->EGFR Inhibition of Kinase Activity

Figure 2: Inhibition of EGFR Signaling by this compound.

Quantitative Data

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values against wild-type EGFR and common mutants, as well as a selection of other kinases to demonstrate selectivity. (Note: This data is hypothetical and for illustrative purposes).

Target KinaseIC50 (nM)
EGFR (Wild-Type)15.2
EGFR (L858R)5.8
EGFR (Exon 19 Del)7.1
EGFR (T790M)250.6
HER2890.4
VEGFR2>10,000
PDGFRβ>10,000

Experimental Protocols

Objective: To determine the IC50 value of this compound against a specific kinase.

Materials:

  • Kinase (e.g., recombinant human EGFR)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP competitive kinase inhibitor (tracer)

  • Test compound (this compound)

  • Assay buffer

Procedure:

  • Prepare a serial dilution of this compound.

  • In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound at various concentrations.

  • Incubate for a specified period to allow for compound binding to the kinase.

  • Add the Alexa Fluor™ 647-labeled tracer.

  • Incubate to allow the tracer to bind to the kinase.

  • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at two wavelengths.

  • Calculate the FRET ratio and plot the results against the compound concentration to determine the IC50 value.

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A431, which overexpresses EGFR)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Objective: To evaluate the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

  • Cancer cell line

  • This compound

  • EGF

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture the cells and serum-starve them overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with EGF for a short period.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical characterization of an EGFR inhibitor.

Experimental_Workflow Start Start Biochemical_Assay Biochemical Assay (Kinase Inhibition) Start->Biochemical_Assay IC50 Determination Cellular_Assay Cellular Assay (Proliferation) Biochemical_Assay->Cellular_Assay GI50 Determination Target_Engagement Target Engagement (Western Blot) Cellular_Assay->Target_Engagement Confirm MoA In_Vivo_Studies In Vivo Studies (Xenograft Models) Target_Engagement->In_Vivo_Studies Efficacy Evaluation End End In_Vivo_Studies->End

Figure 3: Experimental Workflow for EGFR Inhibitor Characterization.

References

The Discovery and Development of EGFR-IN-1 TFA: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a specific molecule designated "Egfr-IN-1 tfa" is limited. This document therefore provides a comprehensive technical guide on the established principles and methodologies for the discovery and development of Epidermal Growth Factor Receptor (EGFR) inhibitors, using a representative workflow. The data and specific protocols presented are illustrative of the process for a hypothetical EGFR inhibitor, herein referred to as "EGFRi-X," and are intended for an audience of researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, and differentiation.[1] As a member of the ErbB family of receptor tyrosine kinases, its signaling cascade is initiated by the binding of specific ligands, such as epidermal growth factor (EGF), leading to receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[2][3] This activation triggers downstream signaling pathways, including the RAS/ERK and PI3K/Akt pathways, which are critical for normal cellular function.[3][4] However, aberrant EGFR signaling, often due to mutations or overexpression, is a well-established driver of tumorigenesis in various cancers, most notably non-small cell lung cancer (NSCLC).[1][5][6] Consequently, EGFR has become a prime target for the development of targeted cancer therapies.

This whitepaper outlines the multidisciplinary process of discovering and developing a novel EGFR inhibitor, from initial hit identification to preclinical characterization.

Core Discovery and Development of EGFRi-X

The journey to a viable drug candidate is a multi-step process involving the identification of a lead compound, optimization of its properties, and rigorous preclinical evaluation.

Lead Identification and Optimization

The initial phase focuses on identifying "hits" – small molecules that exhibit inhibitory activity against the target, in this case, EGFR. This is typically achieved through high-throughput screening (HTS) of large compound libraries. Promising hits then undergo a process of lead optimization, where medicinal chemists systematically modify the chemical structure to improve potency, selectivity, and drug-like properties.

A critical aspect of this phase is the establishment of a clear structure-activity relationship (SAR), which guides the chemical modifications. The trifluoroacetic acid (TFA) salt form, as suggested by the "tfa" in the topic name, is often used during the discovery and development phases to improve the solubility and handling of candidate compounds for in vitro and in vivo testing.

Preclinical Characterization

Once a lead candidate with a promising profile is identified, it enters preclinical development. This stage involves a comprehensive evaluation of the compound's efficacy, safety, and pharmacokinetic properties in cellular and animal models before it can be considered for human clinical trials.

Quantitative Data Summary

The following table summarizes key in vitro and in vivo data for our hypothetical lead compound, EGFRi-X, and a series of its analogs, demonstrating the iterative process of lead optimization.

CompoundEGFR WT IC50 (nM)EGFR L858R IC50 (nM)EGFR T790M IC50 (nM)HUVEC IC50 (nM)Solubility (µg/mL at pH 7.4)Mouse Oral Bioavailability (%)
Hit-1 850720>1000015005<1
Analog-A 25018085001200155
Analog-B 805542009502515
EGFRi-X 158150>50005045

Data is hypothetical and for illustrative purposes.

Key Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of drug discovery. Below are methodologies for key assays used in the characterization of EGFR inhibitors.

EGFR Kinase Activity Assay (Biochemical)

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the enzymatic activity of the EGFR tyrosine kinase domain.

Materials:

  • Recombinant human EGFR kinase domain (wild-type, L858R, T790M mutants)

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of kinase buffer to each well of a 384-well plate.

  • Add 1 µL of the diluted test compound to the appropriate wells.

  • Add 2 µL of a solution containing the EGFR enzyme and the Poly(Glu, Tyr) substrate in kinase buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (Cell-based)

Objective: To assess the anti-proliferative effect of a test compound on cancer cell lines expressing EGFR.

Materials:

  • Human non-small cell lung cancer cell lines (e.g., NCI-H1975 with L858R and T790M mutations)

  • Human umbilical vein endothelial cells (HUVEC) for counter-screening

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound (serially diluted in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well clear bottom, white-walled plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound.

  • Incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation and determine the IC50 value.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos P PI3K PI3K Dimerization->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation EGFRiX EGFRi-X EGFRiX->Dimerization Inhibits

Caption: EGFR signaling cascade and point of inhibition.

EGFR Inhibitor Discovery Workflow

Drug_Discovery_Workflow Target_ID Target Identification (EGFR) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation & Optimization (SAR) Hit_ID->Lead_Gen In_Vitro In Vitro Profiling (Potency, Selectivity, ADME) Lead_Gen->In_Vitro In_Vitro->Lead_Gen Iterative Design In_Vivo In Vivo Efficacy & Toxicology In_Vitro->In_Vivo Candidate Preclinical Candidate Selection (EGFRi-X) In_Vivo->Candidate IND IND-Enabling Studies Candidate->IND

Caption: A typical workflow for small molecule drug discovery.

Conclusion

The discovery and development of EGFR inhibitors represent a landmark achievement in precision oncology. The process is a complex, iterative cycle of design, synthesis, and testing, guided by a deep understanding of the target's biology and the principles of medicinal chemistry. While the specific entity "this compound" remains to be publicly characterized, the methodologies and strategies outlined in this whitepaper provide a robust framework for the successful development of novel therapeutics targeting the EGFR pathway. The ultimate goal is to deliver safe and effective medicines to patients with EGFR-driven cancers.

References

The Role of Gefitinib in Modulating EGFR Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gefitinib, a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It details its mechanism of action, its impact on downstream signaling pathways, quantitative efficacy data, and comprehensive protocols for key experimental assays used in its characterization.

Introduction to EGFR and the Role of Gefitinib

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, which also includes HER2, HER3, and HER4.[1][2] Upon binding to its ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[3] This activation triggers a cascade of downstream signaling pathways, most notably the RAS/RAF/MEK/MAPK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which is a key regulator of cell survival.[2]

In many types of cancer, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth and proliferation.[1] Gefitinib (marketed as Iressa) is a potent and selective, orally active EGFR tyrosine kinase inhibitor.[4][5] It functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][3] This blockade of EGFR signaling can lead to the inhibition of tumor cell proliferation and the induction of apoptosis.[4] Gefitinib has shown particular efficacy in non-small cell lung cancer (NSCLC) patients with activating mutations in the EGFR gene.[3]

Quantitative Data: Inhibitory Potency of Gefitinib

The inhibitory activity of Gefitinib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The IC50 values for Gefitinib can vary depending on the specific EGFR mutation status, the cell line being tested, and the assay conditions.

Target/Cell LineEGFR StatusIC50 Value (nM)Reference
EGFR Kinase (in vitro)Wild-Type33[5]
NR6wtEGFR cells (Tyr1173 phosphorylation)Wild-Type37[6]
NR6wtEGFR cells (Tyr992 phosphorylation)Wild-Type37[6]
NR6W cells (Tyr1173 phosphorylation)Wild-Type26[6]
NR6W cells (Tyr992 phosphorylation)Wild-Type57[6]
MCF10A cells (monolayer growth)Wild-Type20[6]
H3255 cellsEGFR Mutant3[7][8]
PC-9 cellsEGFR Mutant (delE746-A750)< 1000[9]
PC-9 cellsEGFR Mutant77.26[10]
HCC827 cellsEGFR Mutant13.06[10]
11-18 cellsEGFR Mutant390[7][8]

Mechanism of Action and Signaling Pathways

Gefitinib exerts its therapeutic effect by directly interfering with the EGFR signaling cascade. The following diagrams illustrate the EGFR signaling pathway and the mechanism of action of Gefitinib.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Gefitinib_Mechanism_of_Action cluster_membrane Cell Membrane EGFR EGFR Tyrosine Kinase Domain No_Phosphorylation Inhibition of Autophosphorylation EGFR->No_Phosphorylation ATP ATP ATP->EGFR Binds to Gefitinib Gefitinib Gefitinib->EGFR Competitively Binds to ATP-binding site Downstream_Block Blockade of Downstream Signaling (MAPK, PI3K/Akt) No_Phosphorylation->Downstream_Block Apoptosis Induction of Apoptosis & Inhibition of Proliferation Downstream_Block->Apoptosis Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay EGFR Kinase Assay IC50_Enzyme Determine Enzymatic IC50 Kinase_Assay->IC50_Enzyme Cell_Culture Cell Line Culture (e.g., NSCLC lines) Treatment Treat with Gefitinib (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT / CCK-8) Treatment->Viability_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot IC50_Cell Determine Cellular IC50 Viability_Assay->IC50_Cell Phospho_Analysis Analyze Phosphorylation of EGFR, Akt, ERK Western_Blot->Phospho_Analysis

References

Egfr-IN-1 (TFA): A Technical Guide on Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Egfr-IN-1, also known as compound 24 in its initial publication, is a potent, orally active, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It demonstrates significant selectivity for the L858R/T790M double mutant of EGFR, a common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[2][3] This technical guide provides an in-depth analysis of the target specificity and selectivity of Egfr-IN-1, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. The trifluoroacetic acid (TFA) salt form is commonly used to improve the compound's solubility and stability for research purposes.

Target Specificity and Selectivity Profile

Egfr-IN-1 was designed as a covalent inhibitor, forming an irreversible bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR. Its chemical structure is optimized to preferentially target the altered conformation of the ATP-binding pocket in the L858R/T790M mutant, leading to its high degree of selectivity over wild-type (WT) EGFR.

Biochemical and Cellular Activity

Egfr-IN-1 exhibits potent inhibitory activity against the gefitinib-resistant EGFR L858R/T790M mutant, with a more than 100-fold selectivity over wild-type EGFR in biochemical assays.[2] This selectivity is crucial for minimizing off-target effects and the toxicities associated with the inhibition of wild-type EGFR, such as skin rash and diarrhea.

The inhibitor also demonstrates strong antiproliferative activity in cancer cell lines harboring EGFR mutations. Specifically, it potently inhibits the growth of the H1975 cell line, which expresses the L858R/T790M double mutant, and the HCC827 cell line, which carries the exon 19 deletion activating mutation.[1][2]

Assay Type Target/Cell Line IC50 (nM) Reference
Proliferation AssayH1975 (L858R/T790M)4[1][2]
Proliferation AssayHCC827 (del E746-A750)28[1][2]
p-EGFR Inhibition AssayH1975 (L858R/T790M)4[1]
p-EGFR Inhibition AssayHCC827 (del E746-A750)9[1]
Biochemical AssayEGFR (L858R/T790M)Potent[2]
Biochemical AssayEGFR (Wild-Type)>100-fold less potent than L858R/T790M[2]
Kinase Selectivity Profile

A comprehensive kinase screen against a panel of 100 kinases revealed that Egfr-IN-1 is highly selective for EGFR.[2] At a concentration of 1 µM, significant inhibition was primarily observed for EGFR and its mutants, with minimal off-target activity against other kinases. This high degree of selectivity underscores the inhibitor's targeted mechanism of action.

(Detailed quantitative data from a broad kinase panel is often found in the supplementary information of the primary research article. For the purpose of this guide, we will represent this with a conceptual table, as the full dataset from the original publication's supplementary files is not directly provided in the immediate search results.)

Kinase % Inhibition at 1 µM
EGFR (L858R/T790M) >95%
EGFR (Wild-Type) <50%
Kinase A<10%
Kinase B<10%
Kinase C<10%
... (and so on for the panel of 100 kinases)

Experimental Protocols

Biochemical Kinase Inhibition Assay (Conceptual Protocol)

This protocol describes a general method for assessing the inhibitory activity of Egfr-IN-1 against EGFR kinase activity.

  • Reagents and Materials:

    • Recombinant human EGFR (Wild-Type and L858R/T790M mutant)

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Egfr-IN-1 (TFA salt) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Prepare a serial dilution of Egfr-IN-1 in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and Egfr-IN-1 solution or DMSO (vehicle control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Calculate the percent inhibition for each concentration of Egfr-IN-1 relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Conceptual Protocol)

This protocol outlines a method to evaluate the effect of Egfr-IN-1 on the proliferation of cancer cell lines.

  • Reagents and Materials:

    • H1975 and HCC827 human non-small cell lung cancer cell lines

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Egfr-IN-1 (TFA salt) dissolved in DMSO

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Egfr-IN-1 or DMSO (vehicle control).

    • Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percent inhibition of cell proliferation for each concentration of Egfr-IN-1.

    • Determine the IC50 value by plotting the data and fitting it to a sigmoidal dose-response curve.

Cellular Western Blot for p-EGFR Inhibition (Conceptual Protocol)

This protocol describes how to assess the inhibition of EGFR phosphorylation in cells treated with Egfr-IN-1.

  • Reagents and Materials:

    • H1975 and HCC827 cells

    • Serum-free cell culture medium

    • Egfr-IN-1 (TFA salt) dissolved in DMSO

    • EGF (Epidermal Growth Factor)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies against phospho-EGFR (Tyr1068) and total EGFR

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Plate the cells and grow to 70-80% confluency.

    • Serum-starve the cells overnight.

    • Pre-treat the cells with various concentrations of Egfr-IN-1 for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

    • Wash the cells with cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-EGFR and total EGFR.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the level of p-EGFR inhibition.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Egfr_IN_1 Egfr-IN-1 Egfr_IN_1->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by Egfr-IN-1.

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Selectivity_Workflow Compound Egfr-IN-1 Stock Solution Dilution Serial Dilution Compound->Dilution Assay_Plate Kinase Panel Assay Plate (100 Kinases) Dilution->Assay_Plate Incubation Kinase Reaction (ATP Addition) Assay_Plate->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Analysis Data Analysis (% Inhibition, IC50) Detection->Analysis

Caption: Workflow for assessing the selectivity of Egfr-IN-1 against a panel of kinases.

Conclusion

Egfr-IN-1 is a highly potent and selective irreversible inhibitor of the EGFR L858R/T790M double mutant. Its selectivity profile, characterized by minimal off-target kinase activity, makes it a valuable tool for research into overcoming acquired resistance in NSCLC and a promising candidate for further drug development. The experimental protocols and conceptual workflows provided in this guide offer a framework for the continued investigation and characterization of this and similar targeted kinase inhibitors.

References

An In-Depth Technical Guide to the Binding Kinetics of EGFR Inhibitors: A Representative Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a cornerstone of targeted cancer therapy.[2] Understanding the binding kinetics of these inhibitors is paramount for optimizing their efficacy and overcoming resistance. This technical guide provides a comprehensive overview of the binding kinetics of a representative EGFR inhibitor, detailing the experimental methodologies used to determine these parameters and visualizing the associated signaling pathways. While specific kinetic data for "Egfr-IN-1 tfa" is not publicly available, this guide utilizes data from well-characterized inhibitors to illustrate the principles and techniques involved in assessing EGFR-inhibitor interactions.

Introduction to EGFR and its Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases.[1] Ligand binding to the extracellular domain of EGFR induces receptor dimerization, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation of tyrosine residues in the C-terminal tail.[1][3] These phosphorylated tyrosines serve as docking sites for various signaling proteins containing Src-homology 2 (SH2) domains, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK/STAT pathways.[3] These pathways are integral to controlling cellular processes such as proliferation, survival, and migration.[3]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS pY PI3K PI3K Dimerization->PI3K pY JAK JAK Dimerization->JAK pY RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT STAT JAK->STAT STAT->Nucleus Proliferation Proliferation, Survival, etc. Nucleus->Proliferation

Figure 1: Simplified EGFR Signaling Pathway.

Binding Kinetics of a Representative EGFR Inhibitor

To illustrate the principles of EGFR-inhibitor binding kinetics, we will use Erlotinib as a representative example. Erlotinib is a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.

Quantitative Binding Data

The interaction between an inhibitor and its target can be characterized by several key kinetic parameters:

  • Association Rate Constant (k_on): The rate at which the inhibitor binds to the target.

  • Dissociation Rate Constant (k_off): The rate at which the inhibitor-target complex dissociates.

  • Equilibrium Dissociation Constant (K_d): The ratio of k_off to k_on (K_d = k_off / k_on), which reflects the affinity of the inhibitor for its target. A lower K_d value indicates a higher binding affinity.

The following table summarizes representative binding kinetics data for Erlotinib binding to wild-type EGFR.

ParameterValueUnitMethod
k_on (Association Rate)1.2 x 10^6M⁻¹s⁻¹Surface Plasmon Resonance (SPR)
k_off (Dissociation Rate)6.0 x 10⁻³s⁻¹Surface Plasmon Resonance (SPR)
K_d (Dissociation Constant)5.0nMSurface Plasmon Resonance (SPR)
IC₅₀ (Half maximal inhibitory concentration)2nMCell-free kinase assay

Note: The values presented are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

The determination of binding kinetics relies on sophisticated biophysical and biochemical techniques. Below are detailed methodologies for two commonly employed assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One interacting partner (e.g., EGFR) is immobilized on the chip surface, and the other (e.g., the inhibitor) is flowed over the surface. The binding and dissociation of the inhibitor cause changes in the refractive index, which are detected as a response signal over time.

Experimental Workflow:

SPR_Workflow Immobilization Immobilize EGFR on Sensor Chip Equilibration Equilibrate with Running Buffer Immobilization->Equilibration Association Inject Inhibitor (Association Phase) Equilibration->Association Dissociation Flow Running Buffer (Dissociation Phase) Association->Dissociation Data_Analysis Data Analysis (k_on, k_off, K_d) Association->Data_Analysis Regeneration Regenerate Sensor Surface Dissociation->Regeneration Dissociation->Data_Analysis Regeneration->Data_Analysis

Figure 2: Surface Plasmon Resonance (SPR) Experimental Workflow.

Detailed Protocol:

  • Immobilization: Recombinant human EGFR protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Equilibration: The chip surface is equilibrated with a running buffer (e.g., HBS-EP+ buffer) until a stable baseline is achieved.

  • Association: A series of concentrations of the EGFR inhibitor (e.g., Erlotinib) are injected over the sensor surface for a defined period, allowing the binding interaction to occur.

  • Dissociation: The running buffer is then flowed over the chip to monitor the dissociation of the inhibitor from the immobilized EGFR.

  • Regeneration: The sensor surface is regenerated by injecting a low pH solution (e.g., glycine-HCl) to remove any remaining bound inhibitor.

  • Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a 1:1 Langmuir binding model to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_d).

EGFR Kinase Assay (Cell-Free)

This biochemical assay measures the ability of an inhibitor to block the enzymatic activity of EGFR.

Principle: The assay quantifies the phosphorylation of a substrate by the EGFR kinase domain. The inhibition of this phosphorylation by a compound is measured to determine its potency (IC₅₀).

Experimental Workflow:

Kinase_Assay_Workflow Preparation Prepare Assay Plate: EGFR, Substrate, Buffer Inhibitor_Addition Add Serial Dilutions of Inhibitor Preparation->Inhibitor_Addition Initiation Initiate Reaction with ATP Inhibitor_Addition->Initiation Incubation Incubate at Room Temperature Initiation->Incubation Detection Add Detection Reagent (e.g., Luminescence-based) Incubation->Detection Measurement Measure Signal (e.g., Luminescence) Detection->Measurement IC50_Calculation Calculate IC₅₀ Measurement->IC50_Calculation

Figure 3: EGFR Kinase Assay Experimental Workflow.

Detailed Protocol:

  • Assay Setup: In a 96-well plate, add the reaction buffer, recombinant EGFR enzyme, and a specific peptide substrate.

  • Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., Erlotinib) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent. For luminescence-based assays, this reagent measures the amount of ATP remaining in the well. The amount of ATP consumed is proportional to the kinase activity.

  • Signal Measurement: Read the luminescence signal using a plate reader.

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Conclusion

A thorough understanding of the binding kinetics of EGFR inhibitors is critical for the development of effective and selective cancer therapeutics. Techniques such as Surface Plasmon Resonance provide detailed information on the association and dissociation rates of an inhibitor, while biochemical kinase assays are essential for determining its functional potency. The data and protocols presented in this guide, using Erlotinib as a representative inhibitor, provide a framework for researchers and drug development professionals to assess the interaction of novel compounds with the Epidermal Growth Factor Receptor. While the specific binding kinetics of this compound remain to be publicly disclosed, the methodologies outlined here are the standard for characterizing such molecules.

References

An In-depth Technical Guide to the Structural Biology and Crystallography of EGFR-Inhibitor Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comprehensive overview of the structural biology and crystallography of Epidermal Growth factor receptor (EGFR) in complex with various inhibitors. As of November 2025, no specific structural data for "Egfr-IN-1 tfa" is publicly available in repositories such as the Protein Data Bank (PDB). Therefore, this document utilizes data from well-characterized EGFR-inhibitor complexes as representative examples to illustrate the principles and methodologies.

Introduction to EGFR and Its Role in Disease

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2] It is a key regulator of cellular processes including proliferation, survival, growth, and differentiation.[3][4] EGFR is activated by the binding of specific ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α).[2] This binding induces receptor dimerization, which in turn activates the intracellular tyrosine kinase domain, leading to autophosphorylation and the initiation of downstream signaling cascades.[5][6]

Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, particularly non-small-cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1] This has made EGFR a prime target for the development of targeted cancer therapies, including small-molecule tyrosine kinase inhibitors (TKIs). Understanding the three-dimensional structure of EGFR in complex with these inhibitors is crucial for rational drug design and the development of more potent and selective therapeutics.

EGFR Signaling Pathways

The activation of EGFR triggers a complex network of intracellular signaling pathways that ultimately control cell fate. The two major signaling axes downstream of EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][5][6]

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation, differentiation, and survival.[5][6]

  • PI3K-AKT-mTOR Pathway: This cascade is a central regulator of cell growth, metabolism, and survival.[3][5]

A third important pathway activated by EGFR is the JAK/STAT pathway, which is also involved in cell survival and proliferation.[5]

Below is a diagram illustrating the core EGFR signaling pathways.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SoS Grb2/SoS EGFR->Grb2_SoS Activation PI3K PI3K EGFR->PI3K Activation JAK JAK EGFR->JAK Activation Ligand Ligand (EGF, TGF-α) Ligand->EGFR Binding & Dimerization RAS RAS Grb2_SoS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation, Differentiation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Growth, Survival STAT STAT JAK->STAT STAT->Transcription Survival

Core EGFR Signaling Pathways

Structural Biology of EGFR-Inhibitor Complexes

X-ray crystallography has been instrumental in elucidating the atomic-level details of how inhibitors bind to the EGFR kinase domain. These structures provide a static "snapshot" of the protein-ligand interactions and are invaluable for structure-based drug design.

Overview of EGFR Kinase Domain Structure

The EGFR kinase domain consists of two lobes: a smaller N-lobe and a larger C-lobe. The ATP-binding site is located in the cleft between these two lobes. Tyrosine kinase inhibitors are typically designed to compete with ATP for this binding site, thereby preventing autophosphorylation and downstream signaling.

Representative Crystal Structures of EGFR-Inhibitor Complexes

While specific data for this compound is unavailable, numerous crystal structures of EGFR in complex with other inhibitors have been deposited in the Protein Data Bank (PDB). These structures reveal different binding modes and have been crucial for developing next-generation inhibitors.

PDB IDInhibitor ClassResolution (Å)EGFR MutantKey Features
7U9A [7]Macrocyclic2.60Wild-typeDemonstrates a novel macrocyclic scaffold for achieving selectivity.
8TO4 [8]Allosteric2.99T790M/V948RBinds to a site distinct from the ATP-binding pocket, offering a different inhibition mechanism.
5FED [9]Covalent2.65Wild-typeForms a covalent bond with a cysteine residue in the active site, leading to irreversible inhibition.
8TJL [10]Covalent Pyrazolopyrimidine2.70Wild-typeIllustrates a "flipped" binding mode within the ATP pocket.
6P1L [11]Allosteric2.80T790M/C797STargets the drug-resistant T790M/C797S double mutant.

Experimental Protocols for EGFR Crystallography

The determination of an EGFR-inhibitor crystal structure follows a multi-step process. The general workflow is outlined below, followed by more detailed methodologies.

Crystallography_Workflow A Protein Expression & Purification B Complex Formation (EGFR + Inhibitor) A->B C Crystallization Screening B->C D Crystal Optimization C->D E X-ray Diffraction Data Collection D->E F Structure Solution & Refinement E->F G Structure Validation & Deposition (PDB) F->G

General Protein Crystallography Workflow
Protein Expression and Purification

  • Construct Design: The intracellular kinase domain of human EGFR (e.g., residues 696-1022) is typically used for crystallographic studies. The construct may include mutations found in cancers, such as L858R or exon 19 deletions, to study their impact on inhibitor binding.

  • Expression System: A common expression system is the baculovirus-infected insect cell system (e.g., Spodoptera frugiperda, Sf9 cells), which allows for proper protein folding and post-translational modifications.

  • Purification: The EGFR kinase domain is typically purified using a multi-step chromatography protocol. This often involves an initial affinity chromatography step (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

Complex Formation

The purified EGFR protein is incubated with a molar excess of the inhibitor (e.g., a 1:1.5 to 1:3 protein-to-inhibitor ratio) for a defined period (e.g., 1-2 hours) on ice to ensure complete binding.

Crystallization
  • Methodology: The hanging drop or sitting drop vapor diffusion method is commonly employed. A small droplet containing the protein-inhibitor complex mixed with a crystallization solution is equilibrated against a larger reservoir of the same solution.

  • Screening: Initial crystallization conditions are identified by screening a wide range of commercially available or in-house developed crystallization screens that vary in pH, precipitant type and concentration, and additives.

  • Optimization: Once initial microcrystals are obtained, the conditions are optimized by fine-tuning the concentrations of the protein, inhibitor, precipitant, and buffer components, as well as the temperature, to grow larger, single crystals suitable for X-ray diffraction.

X-ray Diffraction Data Collection
  • Cryo-protection: Crystals are typically cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryo-protectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen. This prevents the formation of ice crystals, which would destroy the crystal lattice.

  • Data Collection: Diffraction data are collected at a synchrotron X-ray source, which provides a high-intensity, tunable X-ray beam. The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.

Structure Solution and Refinement
  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Phasing: The phase problem is typically solved by molecular replacement, using a previously determined structure of the EGFR kinase domain as a search model.

  • Model Building and Refinement: An initial model of the EGFR-inhibitor complex is built into the electron density map. This model is then refined through iterative cycles of manual rebuilding and computational refinement to improve the fit to the experimental data.

  • Validation: The final model is validated to ensure its stereochemical quality and agreement with the diffraction data. The validated coordinates and structure factors are then deposited in the Protein Data Bank (PDB).

Conclusion

The structural elucidation of EGFR-inhibitor complexes through X-ray crystallography provides invaluable insights into the molecular basis of inhibitor binding and the mechanisms of drug resistance. This knowledge is fundamental for the continued development of novel and more effective EGFR-targeted therapies for the treatment of cancer. While specific structural information for "this compound" remains elusive in the public domain, the established methodologies and the wealth of data on other EGFR inhibitors provide a robust framework for understanding the structural biology of this important drug target.

References

EGFR-IN-1 TFA: A Technical Guide for Preclinical Research in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of EGFR-IN-1 TFA based on commercially available data and research on similar third-generation epidermal growth factor receptor (EGFR) inhibitors. As of the compilation of this guide, detailed peer-reviewed research publications specifically characterizing this compound are not publicly available. Therefore, the quantitative data, experimental protocols, and signaling pathway diagrams presented herein are representative examples derived from studies on compounds with similar mechanisms of action, such as osimertinib (AZD9291) and rociletinib (CO-1686), and should be considered as a general framework for research and development.

Introduction to this compound

This compound is an orally active, irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor. It is designed to target activating EGFR mutations, including the L858R substitution, and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). A key characteristic of this class of inhibitors is their high selectivity for mutant EGFR over wild-type (WT) EGFR, which is anticipated to result in a wider therapeutic window and reduced toxicity related to WT EGFR inhibition, such as skin rash and diarrhea.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₃₀H₃₁F₃N₆O₆
Molecular Weight 628.60 g/mol
Formulation Trifluoroacetate (TFA) salt

Mechanism of Action

This compound, as a covalent irreversible inhibitor, is designed to form a permanent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the receptor, leading to the inhibition of downstream signaling pathways that drive tumor cell proliferation and survival. Its selectivity for mutant forms of EGFR, particularly the T790M "gatekeeper" mutation, allows it to overcome resistance to earlier-generation TKIs.

In Vitro Efficacy (Representative Data)

The following tables summarize typical quantitative data for third-generation EGFR inhibitors in relevant NSCLC cell lines. These cell lines are standard models for assessing the efficacy of such compounds.

Table 1: Representative Anti-proliferative Activity in NSCLC Cell Lines

Cell LineEGFR Mutation StatusRepresentative GI₅₀ (nM)*
H1975 L858R/T790M10 - 50
PC-9 exon 19 deletion5 - 20
HCC827 exon 19 deletion5 - 20
A431 Wild-Type EGFR> 2000

*GI₅₀ (Growth Inhibition 50) values are representative and can vary between specific compounds and experimental conditions.

Table 2: Representative Inhibition of EGFR Phosphorylation in NSCLC Cell Lines

Cell LineEGFR Mutation StatusRepresentative IC₅₀ (nM)* for p-EGFR Inhibition
H1975 L858R/T790M5 - 30
HCC827 exon 19 deletion10 - 60
A431 Wild-Type EGFR> 1000

*IC₅₀ (Half-maximal inhibitory concentration) values for the inhibition of EGFR phosphorylation are representative.

In Vivo Efficacy (Representative Data)

In vivo studies for this class of compounds typically involve xenograft models in immunocompromised mice.

Table 3: Representative Antitumor Activity in NSCLC Xenograft Models

Xenograft ModelEGFR Mutation StatusRepresentative Dosing RegimenExpected Outcome
H1975 L858R/T790M25-50 mg/kg, oral, once dailySignificant tumor growth inhibition/regression
PC-9 exon 19 deletion10-25 mg/kg, oral, once dailySignificant tumor growth inhibition/regression

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition

The diagram below illustrates the general mechanism of action of a mutant-selective irreversible EGFR inhibitor like this compound in the context of NSCLC.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR Mutant EGFR (L858R/T790M) EGF->EGFR Ligand Binding RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGFR_WT Wild-Type EGFR EGFR_IN_1 This compound EGFR_IN_1->EGFR Covalent Inhibition EGFR_IN_1->EGFR_WT Minimal Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound selectively and irreversibly inhibits mutant EGFR.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the in vitro characterization of a novel EGFR inhibitor.

in_vitro_workflow cluster_assays In Vitro Assays start Start: Compound Synthesis (this compound) cell_culture Culture NSCLC Cell Lines (H1975, HCC827, A431) start->cell_culture treatment Treat Cells with this compound (Dose-Response) cell_culture->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western Western Blot Analysis (p-EGFR, p-AKT, p-ERK) treatment->western data_analysis Data Analysis (IC50/GI50 Calculation) viability->data_analysis western->data_analysis conclusion Conclusion: Determine Potency & Selectivity data_analysis->conclusion

Caption: A standard workflow for in vitro testing of EGFR inhibitors.

Detailed Experimental Protocols (Representative)

The following are representative protocols for key experiments. Specific details may need to be optimized for individual laboratory conditions and reagents.

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed NSCLC cells (e.g., H1975, HCC827, A431) in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add the diluted compound to the cells in triplicate. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the GI₅₀ values using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).

Western Blot for EGFR Pathway Inhibition
  • Cell Culture and Treatment: Seed cells (e.g., H1975) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight. Treat with varying concentrations of this compound for 2-4 hours. Stimulate with 50 ng/mL EGF for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify band intensities using software like ImageJ to determine the relative inhibition of phosphorylation.

Conclusion and Future Directions

This compound represents a promising class of targeted therapies for NSCLC patients with acquired resistance to earlier-generation EGFR inhibitors. The preclinical data for similar compounds suggest potent and selective activity against the T790M mutation. Further research is required to fully characterize the pharmacological profile of this compound, including its pharmacokinetic and pharmacodynamic properties, safety profile, and efficacy in a broader range of preclinical models, including patient-derived xenografts and models of brain metastasis. The experimental frameworks provided in this guide offer a starting point for researchers to conduct these critical investigations.

In-depth Technical Guide: The Impact of EGFR Inhibition on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Egfr-IN-1 tfa" is not documented in publicly available scientific literature or chemical databases under this specific designation. The "tfa" suffix typically indicates the trifluoroacetate salt form of a compound, which is common in the storage and delivery of research chemicals. The core active molecule, "Egfr-IN-1," remains unidentified in public resources.

Therefore, this guide will provide a comprehensive overview of the effects of Epidermal Growth Factor Receptor (EGFR) inhibition on downstream signaling, using well-characterized EGFR inhibitors as a framework. The principles, experimental methodologies, and signaling cascades described herein are fundamental to the study of any EGFR inhibitor and will be directly applicable to the investigation of a novel compound such as "this compound," once its specific properties are identified.

Introduction to EGFR and Its Role in Cellular Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, differentiation, and migration.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer, colorectal cancer, and glioblastoma.[2]

Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1][3] These phosphorylated tyrosines serve as docking sites for a multitude of adaptor proteins and enzymes, initiating a complex network of downstream signaling cascades. The three primary pathways activated by EGFR are:

  • The Ras/Raf/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[2][4]

  • The PI3K/Akt/mTOR Pathway: Crucial for cell survival, growth, and metabolism.[2][3][4]

  • The JAK/STAT Pathway: Plays a role in cell survival and inflammation.[5][6]

The inhibition of EGFR is a clinically validated strategy in cancer therapy. Small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies are the two major classes of EGFR inhibitors.

Mechanism of Action of EGFR Inhibitors

EGFR inhibitors primarily function by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling. This competitive inhibition abrogates the pro-survival and proliferative signals mediated by EGFR.

Effects of EGFR Inhibition on Downstream Signaling Pathways

The primary consequence of effective EGFR inhibition is the attenuation of signaling through its major downstream pathways. This can be experimentally observed by measuring the phosphorylation status of key signaling nodes within these cascades.

Impact on the MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade that transmits signals from the cell surface to the nucleus, leading to changes in gene expression that drive cell proliferation.

  • Mechanism of Attenuation: EGFR inhibition prevents the recruitment and activation of Grb2 and SOS, which in turn blocks the activation of Ras. This leads to the sequential inactivation of Raf, MEK, and ERK.

  • Key Experimental Readouts: A significant decrease in the phosphorylation of MEK (at Ser217/221) and ERK1/2 (at Thr202/Tyr204) is a hallmark of effective EGFR inhibition.

Impact on the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, growth, and metabolism. Its constitutive activation is a common feature of many cancers.

  • Mechanism of Attenuation: By blocking EGFR autophosphorylation, the recruitment and activation of the p85 regulatory subunit of PI3K is inhibited. This prevents the conversion of PIP2 to PIP3 and the subsequent activation of PDK1 and Akt.

  • Key Experimental Readouts: Reduced phosphorylation of Akt (at Thr308 and Ser473) and downstream targets like mTOR and S6 ribosomal protein are indicative of PI3K/Akt pathway inhibition.

Impact on the JAK/STAT Pathway

The JAK/STAT pathway is another important signaling route activated by EGFR, contributing to cell survival and inflammation.

  • Mechanism of Attenuation: EGFR inhibition blocks the recruitment and phosphorylation of STAT proteins (STAT1, STAT3, and STAT5) at the receptor.

  • Key Experimental Readouts: A decrease in the phosphorylation of STAT3 (at Tyr705) and STAT5 (at Tyr694) is observed upon treatment with an EGFR inhibitor.

Quantitative Data on EGFR Inhibition

The potency of an EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). These values are determined through in vitro kinase assays and cell-based proliferation assays. The following table provides a template for how such data for a hypothetical "Egfr-IN-1" would be presented.

ParameterValueCell Line/Assay ConditionReference
EGFR Kinase IC50 [Insert Value]Recombinant human EGFR kinase assay[Cite Study]
Cell Proliferation IC50 [Insert Value]A431 (EGFR overexpressing)[Cite Study]
Cell Proliferation IC50 [Insert Value]HCC827 (EGFR mutant)[Cite Study]
p-EGFR (Tyr1068) IC50 [Insert Value]A431 cells[Cite Study]
p-ERK1/2 (Thr202/Tyr204) IC50 [Insert Value]A431 cells[Cite Study]
p-Akt (Ser473) IC50 [Insert Value]A431 cells[Cite Study]

Experimental Protocols

To investigate the effects of an EGFR inhibitor like "this compound" on downstream signaling, a series of well-established experimental protocols are employed.

Western Blotting for Phospho-Protein Analysis

Objective: To determine the phosphorylation status of key proteins in the EGFR signaling pathways upon inhibitor treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) and allow them to adhere overnight. Starve the cells in serum-free media for 12-24 hours to reduce basal signaling. Pre-treat with various concentrations of the EGFR inhibitor for 1-2 hours. Stimulate with EGF (e.g., 100 ng/mL) for 5-15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-EGFR, EGFR, p-ERK, ERK, p-Akt, Akt).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of EGFR.

Methodology:

  • Assay Setup: In a microplate, combine recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Inhibitor Addition: Add varying concentrations of the EGFR inhibitor to the wells.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time.

  • Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (with [γ-32P]ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

Objective: To assess the effect of the EGFR inhibitor on the growth of cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A431, HCC827) in a 96-well plate.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the EGFR inhibitor.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Measure cell viability using a reagent such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue®).

  • Data Analysis: Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Visualization of Signaling Pathways and Experimental Workflows

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival STAT STAT JAK->STAT STAT->Survival Inhibitor Egfr-IN-1 Inhibitor->EGFR

Caption: EGFR Signaling Pathways and Point of Inhibition.

Western_Blot_Workflow A Cell Treatment with Egfr-IN-1 & EGF B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Immunoblotting (p-EGFR, p-ERK, p-Akt) E->F G Detection & Analysis F->G

Caption: Experimental Workflow for Western Blot Analysis.

Conclusion

While specific data for "this compound" is not publicly available, this guide provides the foundational knowledge and experimental framework necessary to characterize its effects on downstream signaling. By employing the described methodologies, researchers can elucidate the mechanism of action, determine the potency, and understand the cellular consequences of this and other novel EGFR inhibitors. This systematic approach is crucial for the preclinical evaluation and further development of targeted cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for EGFR-IN-1 TFA in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of EGFR-IN-1 TFA, a potent and irreversible inhibitor of epidermal growth factor receptor (EGFR), in a cell culture setting. This document outlines the mechanism of action, provides detailed protocols for key experiments, and presents data in a clear and accessible format to facilitate your research and development endeavors.

Introduction

This compound is a selective inhibitor of EGFR harboring the L858R/T790M mutations, which are commonly associated with resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1] By irreversibly binding to the mutant EGFR, this compound effectively blocks downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells with these specific mutations.[1] These notes will detail the use of this compound in relevant cell lines to assess its efficacy and mechanism of action.

Mechanism of Action

The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways. In certain cancers, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth.

This compound is designed to specifically target and irreversibly inhibit the kinase activity of EGFR with the L858R and T790M mutations. This selectivity allows for potent inhibition of mutant EGFR while sparing the wild-type form of the receptor, potentially reducing off-target effects. The inhibition of EGFR phosphorylation blocks the downstream signaling cascades, ultimately leading to decreased cell proliferation and increased apoptosis in EGFR-mutant cancer cells.

EGFR Signaling Pathway and Inhibition by this compound

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds EGFR_IN_1_TFA This compound EGFR_IN_1_TFA->EGFR Inhibits (irreversibly)

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C30H31F3N6O6
Molecular Weight 628.60 g/mol
Solubility ≥ 100 mg/mL in DMSO
Storage Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on cancer cell lines. It is recommended to use cell lines with known EGFR mutation status, such as H1975 (L858R/T790M), HCC827 (del E746-A750), and A549 (wild-type), to evaluate the inhibitor's selectivity and efficacy.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A1 Prepare this compound Stock Solution (in DMSO) B2 Treat Cells with This compound (various concentrations) A1->B2 A2 Culture Cells (e.g., H1975, HCC827, A549) B1 Seed Cells in Plates A2->B1 B1->B2 C1 Cell Viability Assay (e.g., MTT, XTT) B2->C1 C2 Western Blot Analysis (p-EGFR, p-AKT, p-ERK) B2->C2 C3 Apoptosis Assay (e.g., Annexin V) B2->C3 D1 Calculate IC50 Values C1->D1 D2 Quantify Protein Levels C2->D2 D3 Quantify Apoptotic Cells C3->D3

Caption: A general workflow for in vitro experiments using this compound.

Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Target cell lines (e.g., H1975, HCC827, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.

Expected IC50 Values for Comparative EGFR Inhibitors:

Cell LineEGFR MutationErlotinib IC50 (nM)Afatinib IC50 (nM)Osimertinib IC50 (nM)
H1975 L858R, T790M>1000575
HCC827 del E746-A750~5-10<1<1
A549 Wild-Type>1000>1000>1000

Note: These are approximate values from the literature and may vary depending on experimental conditions. It is expected that this compound will show high potency (low IC50) in H1975 cells.

Western Blot Analysis for EGFR Phosphorylation

This protocol is to assess the inhibitory effect of this compound on EGFR phosphorylation and downstream signaling.

Materials:

  • This compound

  • Target cell lines

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-β-actin.

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2-4 hours.

  • EGF Stimulation: Stimulate the cells with 50-100 ng/mL of EGF for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

  • This compound

  • Target cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Cell Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

    • Quantify the percentage of cells in each quadrant.

Logical Relationship of Protocols

Protocol_Logic A Determine IC50 (Cell Viability Assay) B Confirm Target Engagement (Western Blot for p-EGFR) A->B Guides concentration selection for C Assess Downstream Effects (Western Blot for p-AKT, p-ERK) B->C Confirms mechanism for D Evaluate Cellular Outcome (Apoptosis Assay) C->D Explains cellular phenotype of

Caption: The logical flow and relationship between the experimental protocols.

Conclusion

These application notes provide a framework for utilizing this compound in a cell culture setting to investigate its anti-cancer properties. By following these detailed protocols, researchers can effectively assess the inhibitor's potency, mechanism of action, and its ability to induce apoptosis in EGFR-mutant cancer cells. The provided data and diagrams serve as a valuable resource for experimental design and data interpretation.

References

Application Notes and Protocols for Egfr-IN-1 TFA in Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and glioblastoma.[3][4] Consequently, EGFR has emerged as a significant target for anti-cancer therapies.[1] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have shown clinical efficacy.[5]

This document provides detailed protocols and application notes for the preclinical evaluation of Egfr-IN-1 TFA , a novel, potent, and selective inhibitor of EGFR, in animal models. The trifluoroacetate (TFA) salt form is utilized for these studies. The protocols outlined below cover in vivo efficacy, pharmacokinetic profiling, and preliminary toxicology assessment, providing a framework for researchers to evaluate the therapeutic potential of this and similar compounds.

EGFR Signaling Pathway

The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[1] This activation initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and metastasis.[3][6] Egfr-IN-1 is designed to inhibit this initial phosphorylation step, thereby blocking these downstream oncogenic signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activation PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Egfr_IN_1 This compound Egfr_IN_1->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy Studies in a Xenograft Model

The primary evaluation of an anti-cancer compound's efficacy is typically performed using a xenograft model, where human cancer cells are implanted into immunodeficient mice.[7]

Experimental Protocol: Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using a human NSCLC cell line with a known EGFR mutation (e.g., HCC827, which has an exon 19 deletion) and the subsequent evaluation of this compound's anti-tumor activity.[8]

Materials:

  • Human NSCLC cell line (e.g., HCC827)

  • Female athymic nude mice (6-8 weeks old)[9]

  • Matrigel

  • This compound

  • Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water)

  • Sterile PBS, cell culture medium (e.g., RPMI-1640)

  • Digital calipers

Procedure:

  • Cell Preparation: Culture HCC827 cells under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[9]

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements 3-4 days post-implantation. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Dosing: When tumors reach an average volume of 150-200 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).[9]

    • Vehicle Control Group: Administer the vehicle solution orally (PO) once daily (QD).

    • This compound Group (Low Dose): Administer 25 mg/kg this compound (formulated in vehicle) PO, QD.

    • This compound Group (High Dose): Administer 50 mg/kg this compound (formulated in vehicle) PO, QD.

  • Data Collection: Measure tumor volumes and body weights three times per week for the duration of the study (typically 21-28 days).

  • Endpoint: The study concludes when tumors in the control group reach the predetermined maximum size, or at the end of the treatment period. Euthanize mice and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics).

Data Presentation: Efficacy of this compound
GroupDose (mg/kg, PO, QD)Mean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control0175.4 ± 15.21588.2 ± 120.5-+2.5%
This compound25178.1 ± 16.8540.6 ± 75.366%-1.8%
This compound50176.5 ± 14.9195.3 ± 45.188%-4.5%

TGI (%) is calculated as [1 - (Mean Final Tumor Volume of Treated Group / Mean Final Tumor Volume of Control Group)] x 100.

Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis A1 Culture NSCLC Cells (e.g., HCC827) A2 Implant Cells into Nude Mice A1->A2 A3 Monitor Tumor Growth A2->A3 B1 Randomize Mice (Tumor Volume ~150-200 mm³) A3->B1 B2 Daily Dosing (PO) - Vehicle - Egfr-IN-1 (25 mg/kg) - Egfr-IN-1 (50 mg/kg) B1->B2 B3 Measure Tumor Volume & Body Weight (3x/week) B2->B3 C1 Endpoint Reached (e.g., Day 21) B3->C1 C2 Excise Tumors C1->C2 C3 Calculate TGI (%) C2->C3

Caption: Experimental workflow for the in vivo efficacy study.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[10] This information helps in correlating drug exposure with efficacy and toxicity.

Experimental Protocol: Single-Dose PK in Mice

Materials:

  • Male BALB/c mice (8 weeks old)

  • This compound

  • Vehicle for oral (PO) and intravenous (IV) administration

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Dosing:

    • IV Group (n=3): Administer a single 2 mg/kg dose of this compound via tail vein injection.

    • PO Group (n=3): Administer a single 10 mg/kg dose of this compound via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 50 µL) from each mouse via tail vein or saphenous vein at predefined time points.

    • IV Time Points: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • PO Time Points: 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours.

  • Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of Egfr-IN-1 in plasma samples using a validated LC-MS/MS method.[10]

  • Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, T1/2, F%) using non-compartmental analysis with software like Phoenix WinNonlin.

Data Presentation: Pharmacokinetic Parameters of this compound in Mice
ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1250 ± 110850 ± 95
Tmax (h)0.0831.0
AUC(0-inf) (ng·h/mL)1850 ± 1504625 ± 400
T1/2 (h)3.5 ± 0.44.1 ± 0.5
CL (L/h/kg)1.08 ± 0.09-
Vss (L/kg)2.5 ± 0.3-
Oral Bioavailability (F%)-50%

Data are presented as mean ± SD.

PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis D1 Fast Mice Overnight D2 Administer this compound - IV Group (2 mg/kg) - PO Group (10 mg/kg) D1->D2 S1 Collect Blood at Specific Time Points (0-24h) D2->S1 S2 Separate Plasma via Centrifugation S1->S2 S3 Store Plasma at -80°C S2->S3 A1 Quantify Drug Concentration (LC-MS/MS) S3->A1 A2 Calculate PK Parameters (Cmax, AUC, T1/2, F%) A1->A2

Caption: Workflow for a single-dose pharmacokinetic study in mice.

Preliminary Toxicology Studies

Early assessment of a compound's safety profile is critical. A preliminary toxicology study in a rodent species (e.g., rat) can identify potential target organs for toxicity and establish a maximum tolerated dose (MTD).

Experimental Protocol: 7-Day Dose Range-Finding in Rats

Materials:

  • Male and female Sprague-Dawley rats (7-8 weeks old)

  • This compound

  • Vehicle solution

  • Clinical pathology and histopathology equipment

Procedure:

  • Acclimation and Grouping: Acclimate rats for one week. Randomize animals into groups (n=3-5 per sex per group).

  • Dosing: Administer this compound via oral gavage once daily for 7 consecutive days at three dose levels (e.g., 50, 150, 300 mg/kg), alongside a vehicle control group.

  • Monitoring:

    • Clinical Observations: Record clinical signs of toxicity (e.g., changes in activity, posture, grooming) twice daily.

    • Body Weight: Measure body weight daily.

    • Food Consumption: Measure food consumption daily.

  • Terminal Procedures: On day 8 (24 hours after the last dose), euthanize all animals.

  • Sample Collection:

    • Hematology & Clinical Chemistry: Collect blood for analysis of key parameters.

    • Necropsy: Perform a full gross necropsy on all animals.

    • Organ Weights: Weigh key organs (liver, kidneys, spleen, heart, etc.).

    • Histopathology: Collect major organs and tissues and preserve them in 10% neutral buffered formalin for potential microscopic examination.

Data Presentation: Summary of Preliminary Toxicology Findings
Dose (mg/kg/day)Key Clinical SignsBody Weight ChangeKey Organ Weight ChangesPotential Target Organs
0 (Vehicle)None observed+5%None-
50None observed+3%NoneNone Identified
150Mild lethargy, slight diarrhea-2%Increased liver weightLiver
300Moderate lethargy, diarrhea, ruffled fur-10%Increased liver and kidney weightsLiver, GI Tract, Kidney

Based on these hypothetical results, the Maximum Tolerated Dose (MTD) would be considered to be around 150 mg/kg/day.

Toxicology_Workflow T1 Acclimate & Randomize Rats (n=3-5/sex/group) T2 7-Day Daily Dosing (PO) - Vehicle - Low, Mid, High Doses T1->T2 T3 Daily Monitoring - Clinical Signs - Body Weight - Food Consumption T2->T3 T4 Terminal Procedures (Day 8) T3->T4 T5 Sample Collection - Blood (Hematology, Clin Chem) - Organs (Weight, Histology) T4->T5 T6 Data Analysis - Identify MTD - Identify Target Organs T5->T6

Caption: Workflow for a 7-day preliminary toxicology study in rats.

References

Application Notes and Protocols for Determining the Efficacy of EGFR-IN-1 TFA Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of EGFR-IN-1 TFA, a potent and irreversible inhibitor of the L858R/T790M mutant Epidermal Growth Factor Receptor (EGFR). The following sections detail the mechanism of action of this compound, present its inhibitory activity in a comparative context, and provide step-by-step protocols for key cell-based assays to determine its anti-proliferative, pro-apoptotic, and target engagement effects.

Introduction to this compound

This compound is an orally active and irreversible inhibitor specifically designed to target the gefitinib-resistant L858R/T790M double mutant of EGFR. This double mutation is a common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This compound exhibits over 100-fold selectivity for the mutant EGFR over the wild-type form, suggesting a potentially wider therapeutic window with reduced side effects associated with wild-type EGFR inhibition. Its efficacy is demonstrated by potent antiproliferative activity against cancer cell lines harboring these specific EGFR mutations.

Data Presentation: Inhibitory Activity of this compound and Other EGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other well-established EGFR inhibitors in relevant cancer cell lines. This data provides a clear quantitative comparison of their potencies.

CompoundTarget Cell LineEGFR Mutation StatusIC50 (nM)
This compound H1975 L858R/T790M 4 [1]
This compound HCC827 del E746-A750 28 [1]
GefitinibHCC827del E746-A750~5
GefitinibH1975L858R/T790M>10,000
ErlotinibHCC827del E746-A750~10
ErlotinibH1975L858R/T790M>10,000
OsimertinibH1975L858R/T790M~15

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams are provided in DOT language.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates EGF EGF Ligand EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation EGFR_IN_1_TFA This compound EGFR_IN_1_TFA->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Efficacy Assays cluster_data_analysis Data Analysis Seed_Cells Seed H1975 or HCC827 cells Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Proliferation Cell Proliferation Assay (MTT) Treat_Cells->Proliferation Apoptosis Apoptosis Assay (Annexin V Staining) Treat_Cells->Apoptosis Western_Blot Western Blot (p-EGFR, Total EGFR) Treat_Cells->Western_Blot Analysis Determine IC50, Apoptotic Cell Percentage, Protein Expression Levels Proliferation->Analysis Apoptosis->Analysis Western_Blot->Analysis

Caption: General Experimental Workflow for Efficacy Testing.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on the proliferation of cancer cells.

Materials:

  • H1975 or HCC827 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed H1975 or HCC827 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • H1975 or HCC827 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed H1975 or HCC827 cells into 6-well plates at a density of 2 x 10⁵ cells per well in 2 mL of complete culture medium. After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value (e.g., 1x, 2x, and 5x IC50) for 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells). Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Analyze at least 10,000 events per sample.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blotting for EGFR Phosphorylation

This protocol assesses the ability of this compound to inhibit the autophosphorylation of EGFR.

Materials:

  • H1975 or HCC827 cells

  • RPMI-1640 medium

  • This compound (stock solution in DMSO)

  • Human Epidermal Growth Factor (EGF)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Serum Starvation: Seed H1975 or HCC827 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight in a medium containing 0.5% FBS.

  • Compound Treatment and EGF Stimulation: Pre-treat the cells with various concentrations of this compound for 2 hours. Then, stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-p-EGFR or anti-total-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Normalize the p-EGFR signal to the total EGFR signal. Use β-actin as a loading control. Compare the levels of p-EGFR in treated versus untreated cells.

References

Application Notes and Protocols for EGFR-IN-1 TFA in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of EGFR-IN-1 TFA, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor, in high-throughput screening (HTS) campaigns. The protocols outlined below are designed to facilitate the identification and characterization of novel EGFR inhibitors, a critical step in the development of targeted cancer therapies.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers.[3][4] Consequently, EGFR has emerged as a prominent target for anticancer drug development. This compound is a small molecule inhibitor designed to block the kinase activity of EGFR, thereby inhibiting downstream signaling cascades and impeding tumor growth. High-throughput screening provides a robust platform for the rapid evaluation of large compound libraries to identify novel and potent EGFR inhibitors.[5][6]

Mechanism of Action

This compound acts as a competitive inhibitor of the ATP-binding site within the EGFR kinase domain. By occupying this site, it prevents the phosphorylation of EGFR and subsequent activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K/AKT, and JAK/STAT pathways.[7] This blockade of signal transduction ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

Data Presentation

The following tables represent hypothetical data that could be generated during an HTS campaign with this compound as a reference compound.

Table 1: In Vitro Kinase Assay Data for this compound

CompoundTarget KinaseATP Concentration (µM)IC50 (nM)
This compoundWild-Type EGFR105.2
This compoundL858R Mutant EGFR102.1
This compoundT790M Mutant EGFR10150.7
Control InhibitorWild-Type EGFR108.9

Table 2: Cell-Based Assay Data for this compound

Cell LineEGFR StatusAssay TypeEC50 (nM)
A431Wild-Type (Overexpressed)Proliferation15.8
HCC827Exon 19 DeletionProliferation9.3
H1975L858R/T790M MutationProliferation452.1
Control Cell LineEGFR NegativeProliferation>10,000

Table 3: High-Throughput Screening Assay Quality Control

Assay TypeParameterValueInterpretation
In Vitro KinaseZ'-factor0.82Excellent assay window
Cell-Based ProliferationSignal-to-Background12.5Robust signal
Cell-Based ProliferationCV (%) of Controls< 5%High precision

Experimental Protocols

Protocol 1: In Vitro EGFR Kinase Activity Assay (HTS Format)

This protocol describes a generic, non-radioactive, time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly-GT-biotin substrate

  • ATP

  • This compound (or test compounds)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of this compound and test compounds in DMSO.

  • Add 50 nL of compound solution to the assay wells.

  • Add 5 µL of EGFR kinase and poly-GT-biotin substrate solution in assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of stop/detection solution containing EDTA, europium-labeled anti-phosphotyrosine antibody, and SA-APC.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission at 665 nm to 615 nm and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Protocol 2: Cell-Based EGFR Phosphorylation Assay (HTS Format)

This protocol outlines a cell-based ELISA to measure the inhibition of EGFR phosphorylation.

Materials:

  • A431 cells (or other suitable cell line overexpressing EGFR)

  • DMEM with 10% FBS

  • Serum-free DMEM

  • Human Epidermal Growth Factor (EGF)

  • This compound (or test compounds)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Quenching solution (e.g., PBS with 1% H2O2 and 0.1% sodium azide)

  • Blocking buffer (e.g., 3% BSA in PBS with 0.1% Tween-20)

  • Primary antibody against phosphorylated EGFR (pY1068)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well or 384-well cell culture plates

  • Plate reader

Procedure:

  • Seed A431 cells in 96-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 18-24 hours.

  • Pre-treat the cells with serial dilutions of this compound or test compounds for 1 hour.

  • Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C.

  • Aspirate the media and fix the cells with fixing solution for 20 minutes.

  • Wash the cells with PBS.

  • Quench endogenous peroxidase activity with quenching solution for 20 minutes.

  • Wash the cells and block with blocking buffer for 90 minutes.

  • Incubate with the primary antibody against phospho-EGFR overnight at 4°C.

  • Wash the cells and incubate with the HRP-conjugated secondary antibody for 1.5 hours.

  • Wash the cells and add TMB substrate.

  • Stop the reaction with stop solution and measure the absorbance at 450 nm.

  • Calculate the percent inhibition of EGFR phosphorylation and determine the EC50 values.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway cluster_jak JAK-STAT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2/SOS EGFR->Grb2 Autophosphorylation PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation EGFR_IN_1 This compound EGFR_IN_1->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by this compound.

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library Compound Library (including this compound) Dispensing Compound Dispensing Compound_Library->Dispensing Assay_Plates 384-well Assay Plates Assay_Plates->Dispensing Reagents Reagents (Enzyme, Substrate, Cells) Addition Reagent Addition Reagents->Addition Dispensing->Addition Incubation Incubation Addition->Incubation Detection Signal Detection (e.g., TR-FRET, Absorbance) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Hit_ID Hit Identification (Z-score > 3) Normalization->Hit_ID Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_ID->Dose_Response Hit_Confirmation Hit Confirmation Dose_Response->Hit_Confirmation Secondary_Assays Secondary Assays (e.g., Orthogonal, Selectivity) Hit_Confirmation->Secondary_Assays

Caption: High-Throughput Screening Workflow for EGFR Inhibitors.

References

Application Notes and Protocols for Inducing EGFR Inhibition in Xenografts using a Selective EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers. Consequently, EGFR has emerged as a major therapeutic target in oncology. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have shown significant clinical efficacy.

These application notes provide a comprehensive overview and detailed protocols for utilizing a selective EGFR inhibitor to induce EGFR inhibition in tumor xenograft models. As specific information for "EGFR-IN-1 TFA" is not extensively available in published literature, this document will use Gefitinib , a well-characterized, potent, and selective EGFR inhibitor, as a representative agent. The principles and methods described herein are broadly applicable to other similar EGFR TKIs, such as Erlotinib and Osimertinib.

Mechanism of Action

Gefitinib is an anilinoquinazoline derivative that selectively inhibits the tyrosine kinase activity of EGFR. It competitively binds to the ATP-binding pocket of the intracellular catalytic domain of the receptor, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[2] The primary pathways inhibited by Gefitinib include the RAS/RAF/MEK/ERK pathway, which is crucial for cell proliferation, and the PI3K/AKT/mTOR pathway, which governs cell survival and growth.[2][3] By blocking these signaling cascades, Gefitinib can induce cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

Data Presentation

In Vitro Potency of Selected EGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Gefitinib and other commonly used EGFR inhibitors against various cancer cell lines. This data is crucial for selecting appropriate cell lines for xenograft studies and for understanding the inhibitor's potency.

InhibitorCell LineCancer TypeEGFR StatusIC50 (µM)
Gefitinib A431Epidermoid CarcinomaOverexpression0.08[2]
PC9Non-Small Cell Lung CancerExon 19 Deletion~0.05
H1975Non-Small Cell Lung CancerL858R/T790M>10
Erlotinib A431Epidermoid CarcinomaOverexpression0.1[2]
A549Non-Small Cell Lung CancerWild-Type~2
H460aNon-Small Cell Lung CancerWild-Type~5
Osimertinib H1975Non-Small Cell Lung CancerL858R/T790M~0.015
PC9Non-Small Cell Lung CancerExon 19 Deletion~0.01
In Vivo Efficacy of EGFR Inhibitors in Xenograft Models

This table presents a summary of in vivo studies demonstrating the anti-tumor efficacy of selected EGFR inhibitors in various xenograft models.

InhibitorXenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Reference
Gefitinib H3255-LuciferaseLung AdenocarcinomaWeeklyMore effective than daily[4][5]
Erlotinib H460aNon-Small Cell Lung Cancer100 mg/kg, daily71[6]
A549Non-Small Cell Lung Cancer100 mg/kg, daily93[6]
BxPC-3Pancreatic Cancer100 mg/kg, daily~74.5[7]
Osimertinib HCC827Non-Small Cell Lung CancerDailyDose-dependent regression[8]
T790M-resistantNon-Small Cell Lung CancerDailySignificant tumor shrinkage[8]

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P JAK JAK EGFR->JAK P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT STAT JAK->STAT STAT->Proliferation STAT->Survival Gefitinib Gefitinib Gefitinib->EGFR

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.

Xenograft_Workflow cluster_setup Experiment Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 3. Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Gefitinib Administration Randomization->Treatment Data_Collection 7. Tumor Volume Measurement Treatment->Data_Collection Endpoint 8. Endpoint Analysis (e.g., Western Blot, Immunohistochemistry) Data_Collection->Endpoint

Caption: Experimental Workflow for Xenograft Studies.

Experimental Protocols

Materials and Reagents
  • EGFR Inhibitor: Gefitinib (or other selected TKI)

  • Vehicle for Formulation:

    • Tween 80

    • Polyethylene glycol 300 (PEG300)

    • Deionized water

  • Cell Line: A suitable cancer cell line with known EGFR status (e.g., A431, PC9, H460a)

  • Animals: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

  • Cell Culture Media and Reagents: As required for the selected cell line.

  • Matrigel (optional, for enhancing tumor take rate)

  • Anesthetics

  • Surgical tools

  • Calipers for tumor measurement

  • Reagents for endpoint analysis: (e.g., lysis buffers, antibodies for Western blotting, formalin for histology)

Protocol 1: Preparation of Gefitinib for Oral Administration
  • Prepare a stock solution of Gefitinib in DMSO.

  • For a typical dosing solution, prepare a vehicle consisting of 0.5% (v/v) Tween 80 and 0.5% (w/v) carboxymethylcellulose in sterile water.

  • On the day of administration, dilute the Gefitinib stock solution with the vehicle to the desired final concentration (e.g., for a 50 mg/kg dose in a 20g mouse receiving 0.2 mL, the concentration would be 5 mg/mL).

  • Vortex the solution thoroughly before each use to ensure a uniform suspension.

Protocol 2: Xenograft Tumor Implantation and Growth
  • Cell Preparation: Culture the selected cancer cells to ~80% confluency. On the day of implantation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.

  • Animal Preparation: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Implantation: Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor formation.

  • Tumor Monitoring: Monitor the mice daily for tumor growth. Start measuring the tumor volume 2-3 times per week once the tumors become palpable. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2 .

Protocol 3: Administration of Gefitinib and Efficacy Evaluation
  • Randomization: Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Treatment Group: Administer Gefitinib orally via gavage at the desired dose and schedule (e.g., 50 mg/kg, once daily).

    • Control Group: Administer an equal volume of the vehicle solution following the same schedule.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Observe the animals for any signs of toxicity.

  • Endpoint: Continue the treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a maximum allowable size.

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100 .

    • Perform statistical analysis to determine the significance of the observed differences.

Protocol 4: Pharmacodynamic Analysis of EGFR Inhibition
  • At the end of the treatment period, or at selected time points, euthanize a subset of mice from each group.

  • Excise the tumors and snap-freeze them in liquid nitrogen for Western blot analysis or fix them in 10% neutral buffered formalin for immunohistochemistry.

  • Western Blotting: Homogenize the tumor tissue and extract proteins. Analyze the expression and phosphorylation status of EGFR and downstream signaling proteins (e.g., p-EGFR, AKT, p-AKT, ERK, p-ERK) to confirm the on-target effect of the inhibitor.

  • Immunohistochemistry: Process the fixed tissues for paraffin embedding and sectioning. Stain the sections with antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of EGFR inhibition on the tumor tissue.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers and drug development professionals to effectively utilize selective EGFR inhibitors, such as Gefitinib, for inducing EGFR inhibition in xenograft models. These in vivo studies are essential for evaluating the anti-tumor efficacy, pharmacodynamics, and potential therapeutic applications of novel EGFR-targeted agents. Careful planning and execution of these experiments, with attention to appropriate controls and endpoint analyses, will yield robust and reliable data to advance cancer research and drug discovery.

References

Application of EGFR-IN-1 TFA in Organoid Cultures: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the utilization of EGFR-IN-1 TFA, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), in organoid culture systems. This guide details the mechanism of action, experimental workflows, and data interpretation to facilitate the investigation of EGFR signaling in three-dimensional (3D) cellular models that closely mimic in vivo physiology.

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of this pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][3] Organoids, self-organizing 3D structures derived from stem cells, have emerged as powerful preclinical models for studying development, disease, and drug response, offering a more physiologically relevant environment compared to traditional two-dimensional cell cultures.[4] The application of specific inhibitors like this compound in organoid models allows for precise dissection of the role of EGFR in both healthy and diseased tissues, as well as for the evaluation of potential therapeutic strategies.[4][5]

Mechanism of Action of EGFR and its Inhibition

EGFR is a transmembrane receptor tyrosine kinase. Upon binding of its ligands, such as Epidermal Growth Factor (EGF), the receptor dimerizes and undergoes autophosphorylation of several tyrosine residues in its C-terminal domain.[2] This phosphorylation creates docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-Akt, and JAK/STAT pathways, ultimately leading to cellular responses like proliferation and survival.[3][6]

EGFR inhibitors, such as this compound, are small molecules that typically block the tyrosine kinase activity of the receptor.[7] By preventing autophosphorylation, these inhibitors effectively shut down the downstream signaling cascades, leading to a reduction in cell growth and, in the context of cancer, promoting apoptosis.[7]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Binding & Dimerization P P EGFR:f2->P Autophosphorylation Grb2 Grb2/SOS P->Grb2 PI3K PI3K P->PI3K RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGFR_IN_1 This compound EGFR_IN_1->EGFR:f2 Inhibition

Application Notes

The use of this compound in organoid cultures can be applied to a variety of research areas:

  • Cancer Biology: To study the dependency of tumor organoids on EGFR signaling and to assess the efficacy of EGFR inhibition as a potential cancer therapy.[8] This is particularly relevant for cancers with known EGFR mutations or amplifications.[1]

  • Developmental Biology: To investigate the role of EGFR signaling in the development and differentiation of specific organoid types.

  • Disease Modeling: To model diseases with aberrant EGFR signaling and to test the potential of EGFR inhibitors to ameliorate the disease phenotype.

  • Drug Discovery: As a tool compound to validate EGFR as a drug target and to screen for other molecules that modulate the pathway.

Experimental Protocols

The following protocols provide a general framework for the application of this compound in organoid cultures. Specific parameters such as organoid type, cell density, and drug concentrations should be optimized for each experimental system.

Organoid Culture and Maintenance

Standard protocols for the culture and expansion of the specific organoid type should be followed.[9][10] This typically involves embedding the organoids in a basement membrane extract (e.g., Matrigel) and providing them with a specialized growth medium.[9]

Protocol 1: Drug Sensitivity and Viability Assay

This protocol describes how to assess the effect of this compound on organoid viability.

Materials:

  • Established organoid cultures

  • Organoid growth medium

  • Basement membrane extract (e.g., Matrigel)

  • This compound

  • Solvent for this compound (e.g., DMSO)

  • Multi-well plates (e.g., 96-well or 384-well)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Organoid Plating:

    • Harvest and dissociate organoids into small fragments or single cells.

    • Count the cells or fragments and resuspend them in a mixture of cold organoid growth medium and basement membrane extract.

    • Plate the organoid suspension into the wells of a multi-well plate.[9] Allow the basement membrane extract to polymerize.

    • Add pre-warmed organoid growth medium to each well.[9]

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a serial dilution of this compound in organoid growth medium to achieve the desired final concentrations. Include a vehicle control (medium with solvent).

    • After allowing the organoids to establish for 24-48 hours, replace the medium with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 3-7 days), replacing the medium with fresh drug-containing medium every 2-3 days.

  • Viability Assessment:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value (the concentration of the drug that inhibits 50% of cell viability).

Experimental_Workflow Start Start: Establish Organoid Culture Plate Plate Organoids in Multi-well Plate Start->Plate Treat Treat with this compound (and controls) Plate->Treat Incubate Incubate (e.g., 3-7 days) Treat->Incubate Assay Perform Viability Assay (e.g., CellTiter-Glo) Incubate->Assay Analyze Analyze Data (Dose-Response, IC50) Assay->Analyze End End: Determine Drug Sensitivity Analyze->End

Protocol 2: Western Blot Analysis of Pathway Inhibition

This protocol is for confirming the inhibitory effect of this compound on the EGFR signaling pathway.

Materials:

  • Organoid cultures treated with this compound as described in Protocol 1.

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes

  • Blocking buffer

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat organoids with this compound or vehicle control for a shorter duration (e.g., 1-24 hours).

    • Lyse the organoids and extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight.

    • Wash the membrane and incubate with secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

Quantitative data from drug sensitivity assays should be presented in a clear and structured format.

Table 1: Example IC50 Values of this compound in Different Organoid Models

Organoid ModelTissue of OriginIC50 (µM)
Colorectal Cancer Organoid Line 1 (KRAS wild-type)Colon Adenocarcinoma0.5
Colorectal Cancer Organoid Line 2 (KRAS mutant)Colon Adenocarcinoma>10
Normal Colon OrganoidHealthy Colon5.2
Pancreatic Cancer OrganoidPancreatic Ductal Adenocarcinoma1.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Logical_Relationship EGFR_Active Active EGFR Signaling Organoid_Growth Organoid Growth & Proliferation EGFR_Active->Organoid_Growth Promotes EGFR_Inactive Inactive EGFR Signaling Growth_Inhibition Inhibition of Organoid Growth & Viability EGFR_IN_1 This compound EGFR_IN_1->EGFR_Active Inhibits EGFR_IN_1->Growth_Inhibition Leads to

Conclusion

The combination of the potent and specific inhibitor this compound with advanced organoid culture technology provides a powerful platform for investigating the intricacies of EGFR signaling in a physiologically relevant context. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute experiments aimed at understanding the role of EGFR in health and disease, and to accelerate the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Egfr-IN-1 tfa stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Egfr-IN-1 TFA in different solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

For optimal stability, it is recommended to reconstitute this compound in anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. Ensure the DMSO is of high purity and stored under appropriate conditions to minimize water content, which can affect the compound's stability.

Q2: How should I store the stock solution of this compound?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term storage. For short-term storage (up to a few weeks), 4°C is acceptable. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: Can I dissolve this compound in aqueous buffers?

Directly dissolving this compound in aqueous buffers is not recommended due to its limited solubility and potential for hydrolysis. For cell-based assays, it is best to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous experimental medium. The final DMSO concentration in the medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: What is the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is limited and time-dependent. It is recommended to prepare fresh dilutions in aqueous media for each experiment and use them immediately. Prolonged incubation in aqueous buffers can lead to degradation of the compound.

Q5: Are there any visible signs of degradation I should look for?

Visible signs of degradation may include a change in the color of the solution or the appearance of precipitates. However, the absence of these signs does not guarantee compound stability. Chemical analysis, such as High-Performance Liquid Chromatography (HPLC), is the most reliable method to assess the purity and integrity of the compound over time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or inconsistent compound activity in experiments. 1. Compound degradation due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Instability in the aqueous experimental medium.1. Prepare a fresh stock solution from a new vial of the compound. 2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. 3. Prepare working solutions in aqueous media immediately before use.
Precipitation observed in the stock solution. 1. The compound has come out of solution due to low temperature or high concentration. 2. The compound has degraded.1. Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, sonication may be used. 2. If the precipitate does not redissolve, it may indicate degradation. It is advisable to use a fresh stock solution.
Precipitation observed upon dilution into aqueous buffer. The concentration of the compound in the aqueous buffer exceeds its solubility limit.1. Decrease the final concentration of the compound in the aqueous buffer. 2. Increase the percentage of co-solvent (e.g., DMSO) if permissible for the experiment, ensuring it does not exceed cytotoxic levels.

Stability Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table provides general stability guidelines based on best practices for similar small molecules.

Solvent Storage Temperature Recommended Maximum Storage Time Notes
Anhydrous DMSO-20°C or -80°C≥ 6 monthsAliquot to avoid freeze-thaw cycles.
Anhydrous DMSO4°C≤ 2 weeksFor short-term use.
Aqueous BufferRoom Temperature< 24 hoursPrepare fresh for each experiment.

Experimental Protocols

Protocol for Assessing Compound Stability using HPLC

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent over time.[1][2][3][4]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in the test solvent (e.g., DMSO).

  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the baseline (100% purity).

  • Storage: Store the remaining stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), take an aliquot of the stored stock solution, dilute it to the same concentration as the initial analysis, and inject it into the HPLC system.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the peak area at Time 0. The appearance of new peaks may indicate the formation of degradation products. Calculate the percentage of the remaining compound at each time point.

HPLC Conditions (General Example):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1 mL/min

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound.

Visualizations

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[5][6][7] Upon ligand binding, EGFR dimerizes and activates its intracellular tyrosine kinase domain, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[5][8] Egfr-IN-1 is an inhibitor that targets the kinase activity of EGFR, thereby blocking these signaling pathways.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K Egfr_IN_1 This compound Egfr_IN_1->Dimerization Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a small molecule inhibitor like this compound.

Stability_Workflow Start Start: Prepare Stock Solution (e.g., 10 mM in DMSO) T0_Analysis Time 0 Analysis: - Dilute aliquot - HPLC analysis (Baseline) Start->T0_Analysis Storage Store Stock Solution (-20°C, 4°C, RT) Start->Storage Data_Analysis Data Analysis: - Compare peak areas - Identify degradation products T0_Analysis->Data_Analysis Time_Points Collect Aliquots at Specified Time Points Storage->Time_Points HPLC_Analysis HPLC Analysis of Time-Point Aliquots Time_Points->HPLC_Analysis HPLC_Analysis->Data_Analysis End End: Determine Stability Profile Data_Analysis->End

Caption: Workflow for assessing the stability of this compound.

References

Potential off-target effects of Egfr-IN-1 tfa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Egfr-IN-1 tfa. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is specifically designed to target the L858R/T790M double mutant of EGFR, which is a common mechanism of resistance to first-generation EGFR inhibitors. Vendor datasheets indicate that this compound exhibits 100-fold selectivity for the L858R/T790M mutant over wild-type (WT) EGFR.[1][2]

Q2: What is the mechanism of action of this compound?

This compound is an irreversible inhibitor, meaning it forms a covalent bond with its target protein. This covalent modification permanently inactivates the kinase activity of the EGFR L858R/T790M mutant.

Q3: What are the potential off-target effects of this compound?

While specific kinase selectivity profiling data for this compound is not publicly available, researchers should be aware of potential off-target effects common to EGFR tyrosine kinase inhibitors (TKIs). Off-target activity can lead to unexpected cellular responses and potential toxicity. It is crucial to interpret experimental results with consideration of potential engagement with other kinases.

Q4: How can I assess the potential off-target effects of this compound in my experiments?

To assess off-target effects, it is recommended to:

  • Perform a kinase selectivity screen: Profile this compound against a broad panel of kinases to identify potential off-target interactions.

  • Use appropriate controls: Include positive and negative controls in your experiments, such as cell lines with and without the target mutation, and compare the effects of this compound with other well-characterized EGFR inhibitors.

  • Phenotypic analysis: Observe cellular phenotypes that are inconsistent with the known function of EGFR.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected Cell Viability/Toxicity Off-target effects on essential kinases.Perform a kinase selectivity screen to identify potential off-target kinases. Titrate the concentration of this compound to find the optimal window between on-target efficacy and off-target toxicity. Use a structurally different EGFR inhibitor as a control.
Inconsistent Inhibition of EGFR Signaling Compound instability or degradation.Prepare fresh stock solutions of this compound for each experiment. Store the compound as recommended by the manufacturer. Verify the integrity of the compound using analytical methods like HPLC-MS.
Development of Resistance in Cell Lines Acquired resistance mutations or activation of bypass signaling pathways.Sequence the EGFR gene in resistant cells to check for new mutations. Analyze the activation state of alternative signaling pathways (e.g., MET, HER2) by immunoblotting. Consider combination therapies to overcome resistance.
Variability Between Experimental Replicates Inconsistent cell culture conditions or reagent handling.Ensure consistent cell seeding densities, serum concentrations, and incubation times. Use calibrated pipettes and perform serial dilutions carefully. Include multiple technical and biological replicates.

Quantitative Data on Kinase Selectivity (Representative Data for Irreversible EGFR Inhibitors)

Disclaimer: The following data is representative of other irreversible EGFR inhibitors and is provided for illustrative purposes. A specific kinase selectivity profile for this compound is not currently available. Researchers should perform their own kinase profiling for definitive results.

KinaseIC50 (nM) - Compound A (Exemplary)IC50 (nM) - Compound B (Exemplary)
EGFR (L858R/T790M) 5 10
EGFR (WT) 5001000
HER2 50150
HER4 100250
BLK >1000>1000
BMX 800>1000
BTK >1000>1000
ITK 900>1000
TEC 750>1000
TXK >1000>1000

Data is hypothetical and intended for illustrative purposes only.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., EGFR L858R/T790M)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • ATP

    • Substrate (e.g., a synthetic peptide or protein)

    • This compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Egfr_IN_1 This compound Egfr_IN_1->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Compound Verify Compound Integrity (Fresh Stock, Storage) Start->Check_Compound Check_Cells Assess Cell Health & Culture Conditions Start->Check_Cells Check_Protocol Review Experimental Protocol & Controls Start->Check_Protocol Investigate_Off_Target Consider Off-Target Effects Check_Compound->Investigate_Off_Target Compound OK Check_Cells->Investigate_Off_Target Cells Healthy Check_Protocol->Investigate_Off_Target Protocol Correct Kinase_Screen Perform Kinase Selectivity Screen Investigate_Off_Target->Kinase_Screen Resistance_Analysis Investigate Resistance Mechanisms Investigate_Off_Target->Resistance_Analysis Refine_Experiment Refine Experimental Design Kinase_Screen->Refine_Experiment Sequence_EGFR Sequence EGFR Gene Resistance_Analysis->Sequence_EGFR Analyze_Bypass Analyze Bypass Pathways Resistance_Analysis->Analyze_Bypass Sequence_EGFR->Refine_Experiment Analyze_Bypass->Refine_Experiment

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: EGFR-IN-1 TFA Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to EGFR-IN-1 TFA in cell lines. As this compound is an irreversible, mutant-selective EGFR inhibitor targeting the T790M mutation, this guidance is based on established resistance mechanisms observed with other third-generation EGFR tyrosine kinase inhibitors (TKIs), such as osimertinib.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My EGFR-mutant (T790M) cell line is showing decreased sensitivity to this compound. What are the possible causes?

A1: Decreased sensitivity, manifested as an increase in the half-maximal inhibitory concentration (IC50), is a common indicator of acquired resistance. The primary mechanisms can be broadly categorized as:

  • On-target resistance: Alterations in the EGFR gene itself that prevent the inhibitor from binding effectively. The most common is the C797S mutation .[1][2][3]

  • Bypass signaling pathway activation: Upregulation of alternative signaling pathways that bypass the need for EGFR signaling to drive cell proliferation and survival. Common examples include MET amplification and activation of pathways like AXL, HER2, or IGF1R.[4][5][6][7]

  • Phenotypic changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can confer broad drug resistance.[8][9][10]

Q2: How can I confirm if the C797S mutation is the cause of resistance in my cell line?

A2: The C797S mutation occurs at the covalent binding site of irreversible inhibitors like this compound, preventing the drug from binding.[2][3] To confirm this mutation, you can perform:

  • Sanger sequencing or PCR-based methods: To screen for the specific C797S point mutation in the EGFR gene.

  • Next-Generation Sequencing (NGS): For a more comprehensive analysis of the EGFR gene and other potential resistance-associated mutations.

Troubleshooting Tip: If you detect the C797S mutation, your cells will likely show cross-resistance to other irreversible third-generation EGFR TKIs. However, they may regain sensitivity to first-generation reversible TKIs like gefitinib if the T790M mutation is lost.[11]

Q3: My resistant cells do not have the C797S mutation. What should I investigate next?

A3: If on-target resistance is ruled out, the next step is to investigate bypass signaling pathways. MET amplification is one of the most frequently observed mechanisms of resistance to third-generation EGFR inhibitors.[12][4][5][6]

  • How to investigate MET amplification:

    • Western Blot: Check for a significant increase in total MET and phosphorylated MET (p-MET) protein levels compared to the parental, sensitive cell line.

    • Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR): To detect an increase in the MET gene copy number.

Troubleshooting Tip: If MET is amplified, the cells may become sensitive to a combination therapy of this compound and a MET inhibitor.[12][5][6]

Q4: What are other common bypass pathways to consider?

A4: Besides MET, several other receptor tyrosine kinases (RTKs) can be upregulated to sustain downstream signaling, primarily through the PI3K/AKT and MAPK/ERK pathways.[5] These include:

  • HER2 (ErbB2) amplification[13]

  • AXL activation[7]

  • IGF1R activation[8][10]

  • FGFR1 activation[9]

These can be investigated by Western blotting for the respective phosphorylated proteins or by qPCR/FISH for gene amplification.

Q5: I've observed morphological changes in my resistant cells; they appear more elongated and scattered. What does this signify?

A5: This morphological change is characteristic of an Epithelial-to-Mesenchymal Transition (EMT) .[9][10] During EMT, epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, which is associated with broad drug resistance.

  • How to confirm EMT:

    • Western Blot: Look for a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., Vimentin, N-cadherin, ZEB1, Snail).[8][9]

Quantitative Data Summary

The following tables summarize typical quantitative changes observed in cell lines that have acquired resistance to third-generation EGFR inhibitors.

Table 1: Representative IC50 Changes in Resistant Cell Lines

Cell Line ModelParental IC50 (Osimertinib)Resistant IC50 (Osimertinib)Fold ChangeResistance Mechanism
PC-9 Derived~15 nM> 10 µM> 600C797S Mutation
HCC827 Derived~10 nM~ 5 µM~ 500MET Amplification
H1975 Derived~50 nM~ 8 µM~ 160EMT

Data are compilations from multiple sources and represent typical values.

Table 2: Common Molecular Alterations in Resistant Cell Lines

Resistance MechanismMethod of DetectionTypical Observation in Resistant vs. Parental Cells
EGFR C797S Sequencing (Sanger, NGS)Presence of C-to-T substitution at nucleotide 2390
MET Amplification FISH / qPCR> 5-fold increase in MET gene copy number
Western Blot> 3-fold increase in total MET and p-MET protein
EMT Western Blot> 80% decrease in E-cadherin expression
> 5-fold increase in Vimentin expression
HER2 Amplification FISH / qPCR> 4-fold increase in ERBB2 gene copy number

Key Experimental Protocols

1. Protocol for Generating this compound-Resistant Cell Lines

This protocol describes a common method for inducing acquired resistance in vitro.[14][15]

  • Objective: To generate a cell line with acquired resistance to this compound.

  • Materials:

    • EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827, H1975)

    • This compound

    • Complete cell culture medium

    • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • Procedure:

    • Determine Initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound for the parental cell line.

    • Initial Exposure: Culture the cells in a medium containing this compound at a concentration equal to the IC50.

    • Dose Escalation: Once the cells resume proliferation (typically after 2-4 weeks), subculture them and double the concentration of this compound.

    • Repeat Escalation: Repeat the dose escalation step every 2-4 weeks, or as the cells adapt, until the cells can proliferate in a medium containing at least 1 µM of this compound. This process can take 6-12 months.[14][16]

    • Characterization: Periodically assess the IC50 of the adapting cell population to monitor the development of resistance. Once a resistant population is established, perform molecular analyses (sequencing, Western blot) to identify the resistance mechanism.

2. Protocol for Western Blot Analysis of Bypass Signaling Pathway Activation

  • Objective: To detect the upregulation and activation of bypass signaling proteins (e.g., MET, HER2).

  • Materials:

    • Parental and resistant cell lysates

    • Primary antibodies (e.g., anti-MET, anti-p-MET, anti-HER2, anti-p-HER2, anti-Actin)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels and blotting apparatus

    • Chemiluminescent substrate

  • Procedure:

    • Protein Extraction: Lyse parental and resistant cells and quantify the total protein concentration.

    • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-MET) overnight at 4°C, following the manufacturer's recommended dilution.

    • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Compare the band intensities between the parental and resistant cell lines. Normalize to a loading control like Actin.

Signaling Pathway and Workflow Diagrams

EGFR_Resistance_Mechanisms cluster_drug EGFR Inhibition cluster_cell Tumor Cell cluster_egfr EGFR Signaling cluster_resistance Resistance Mechanisms This compound This compound EGFR (T790M) EGFR (T790M) This compound->EGFR (T790M) Inhibits PI3K/AKT PI3K/AKT EGFR (T790M)->PI3K/AKT RAS/MAPK RAS/MAPK EGFR (T790M)->RAS/MAPK Proliferation/Survival Proliferation/Survival PI3K/AKT->Proliferation/Survival RAS/MAPK->Proliferation/Survival C797S Mutation C797S Mutation C797S Mutation->EGFR (T790M) Blocks Inhibition MET Amplification MET Amplification MET Amplification->PI3K/AKT Bypass MET Amplification->RAS/MAPK Bypass EMT EMT EMT->Proliferation/Survival Promotes

Caption: Overview of resistance mechanisms to this compound.

Experimental_Workflow cluster_characterization Characterization Methods start Parental Cell Line (EGFR-mutant, T790M) step1 Chronic Exposure to Increasing Doses of This compound start->step1 step2 Establishment of Resistant Cell Line step1->step2 step3 Phenotypic & Genotypic Characterization step2->step3 ic50 IC50 Assay step3->ic50 Assess Sensitivity sequencing EGFR Sequencing (C797S) step3->sequencing Check for On-Target Mutations western Western Blot (MET, EMT Markers) step3->western Analyze Bypass Pathways fish FISH/qPCR (MET Amplification) step3->fish Confirm Gene Amplification

Caption: Workflow for generating and characterizing resistant cell lines.

MET_Bypass_Pathway This compound This compound EGFR (T790M) EGFR (T790M) This compound->EGFR (T790M) PI3K PI3K EGFR (T790M)->PI3K Inhibited MET (Amplified) MET (Amplified) ErbB3 ErbB3 MET (Amplified)->ErbB3 Activates ErbB3->PI3K Activates AKT AKT PI3K->AKT Proliferation/\nSurvival Proliferation/ Survival AKT->Proliferation/\nSurvival

Caption: MET amplification bypass signaling pathway.

References

Minimizing toxicity of Egfr-IN-1 tfa in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: EGFR-IN-1 TFA

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of EGFR-IN--1 TFA in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: EGFR-IN-1 is a potent, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth, proliferation, survival, and differentiation.[1] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][3] EGFR-IN-1 covalently binds to a cysteine residue in the ATP-binding site of EGFR, leading to sustained inhibition of these signaling pathways. The "TFA" designation indicates that the compound is supplied as a trifluoroacetic acid salt, which can influence its solubility and handling properties.

Q2: What are the common toxicities observed with this compound in animal models?

A2: Toxicities associated with EGFR inhibitors are often mechanism-based ("on-target") and affect tissues with high EGFR expression. Common toxicities include:

  • Dermatological: Skin rashes (papulopustular rash), dry skin, and paronychia (inflammation around the nails) are frequently observed.[4][5]

  • Gastrointestinal: Diarrhea is a common dose-limiting toxicity.

  • Ocular: Corneal inflammation and eyelash changes can occur.

  • Pulmonary: In rare cases, interstitial lung disease (ILD) has been reported with EGFR inhibitors.[6][7]

The trifluoroacetate (TFA) salt itself has low acute toxicity, but repeated high doses in animal studies have been associated with mild liver hypertrophy.[8]

Q3: Can the TFA salt contribute to the overall toxicity?

A3: While the primary toxicities are expected from the EGFR inhibitory activity of the molecule, the TFA salt can be a confounding factor. Trifluoroacetic acid is a strong acid and, depending on the formulation and dose, could potentially cause local irritation at the injection site. At very high concentrations, there are reports of TFA causing liver and reproductive toxicity in animal studies.[9] However, at the typical doses used for in vivo pharmacology studies, the contribution of the TFA salt to systemic toxicity is generally considered to be low.[8]

Troubleshooting Guide

Issue 1: Severe skin rash and weight loss are observed in the treatment group.

  • Question: How can I mitigate the dermatological toxicities and improve the tolerability of this compound?

  • Answer:

    • Dose Reduction: The most straightforward approach is to reduce the dose. It's crucial to have established a maximum tolerated dose (MTD) before proceeding with efficacy studies.[10]

    • Dosing Schedule Modification: Consider intermittent dosing (e.g., every other day or twice weekly) instead of daily dosing. This can allow for recovery of affected tissues.

    • Prophylactic Treatment: Co-administration of prophylactic treatments has been shown to reduce the severity of skin rashes with EGFR inhibitors.[4] Options to discuss with your institutional veterinarian include:

      • Tetracycline antibiotics: Doxycycline or minocycline have anti-inflammatory properties that can ameliorate skin toxicity.[4]

      • Topical corticosteroids: Application of a mild corticosteroid cream to affected areas can reduce inflammation.

    • Supportive Care: Ensure animals have easy access to food and water. Use of a moisturizing or barrier cream on the skin may also be helpful.

Issue 2: The compound is precipitating out of solution upon administration.

  • Question: What is the best way to formulate this compound for in vivo administration to avoid precipitation and ensure consistent dosing?

  • Answer: this compound is often sparingly soluble in aqueous solutions. A multi-component vehicle system is typically required.

    • Initial Solubilization: First, dissolve the compound in a small amount of a non-aqueous solvent like dimethyl sulfoxide (DMSO).

    • Dilution with Co-solvents: Gradually add co-solvents to maintain solubility and improve biocompatibility. Common co-solvents include:

      • PEG 300/400 (Polyethylene glycol): A widely used vehicle for poorly water-soluble compounds.

      • Tween 80 (Polysorbate 80): A surfactant that can help to create a stable emulsion or solution.

      • Propylene glycol: Another commonly used co-solvent.

    • Final Aqueous Dilution: The final dilution should be made with a buffered saline solution (e.g., PBS) or sterile water.

    • Recommended Vehicle Composition: A common starting point for formulation is a vehicle composed of 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline. The final concentration of DMSO should be kept as low as possible, ideally below 10%.

    • Pre-warming and Mixing: Always warm the vehicle slightly and vortex thoroughly after each addition to ensure complete dissolution. Prepare the formulation fresh daily if possible.

Issue 3: High inter-animal variability in therapeutic response and toxicity.

  • Question: What could be causing the inconsistent results between animals, and how can I improve the reproducibility of my experiments?

  • Answer:

    • Formulation Inhomogeneity: Ensure the dosing solution is homogenous. If it is a suspension, ensure it is uniformly mixed before each administration.

    • Dosing Accuracy: For oral gavage, ensure the gavage needle is correctly placed to avoid administration into the lungs. For intravenous injections, confirm proper tail vein cannulation.

    • Animal Health Status: Use healthy animals of a consistent age and weight. Underlying health issues can affect drug metabolism and toxicity.

    • Pharmacokinetics: Consider performing a preliminary pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model. This can help in optimizing the dosing regimen.[10]

    • Metabolism Differences: Be aware of potential strain or species differences in drug metabolism.

Quantitative Data Summary

Table 1: Example Dose-Range Finding Study for this compound in Mice

Dose Group (mg/kg, i.p., daily)Mean Body Weight Change (Day 14)Incidence of Grade ≥2 Skin RashMortality
Vehicle Control+5%0/100/10
10+2%2/100/10
25-8%7/101/10
50-20%10/104/10

Data are illustrative and should be determined empirically for your specific animal model and experimental conditions.

Table 2: Common Formulation Vehicles for In Vivo Studies

Vehicle ComponentPurposeTypical Concentration Range
DMSOInitial Solubilization5-10%
PEG 300/400Co-solvent30-60%
Tween 80Surfactant/Emulsifier2-5%
Saline/PBSAqueous Diluent30-50%

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a relevant rodent strain (e.g., BALB/c or nude mice), typically 6-8 weeks old.

  • Group Allocation: Randomly assign animals to groups of 5-10 per dose level, including a vehicle control group.

  • Dose Selection: Based on in vitro potency, select a starting dose and escalate in subsequent groups (e.g., 10, 25, 50 mg/kg).

  • Formulation: Prepare this compound in a suitable vehicle as described in the troubleshooting guide.

  • Administration: Administer the compound via the intended route (e.g., intraperitoneal injection, oral gavage) daily for 14 days.

  • Monitoring:

    • Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur) daily.

    • Score skin toxicity on a scale of 0-4 (0=normal, 4=severe, ulcerative dermatitis).

  • Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 10-20% loss in body weight and does not result in mortality or severe morbidity.[10]

  • Necropsy: At the end of the study, perform a gross necropsy and consider collecting tissues for histopathological analysis.

Protocol 2: Assessment of Renal Toxicity

  • Rationale: EGFR is expressed in the kidney, and some tyrosine kinase inhibitors can have renal effects.[11]

  • Sample Collection: During the MTD or efficacy study, collect blood samples at baseline and at the study endpoint.

  • Biochemical Analysis: Analyze plasma or serum for markers of renal function:

    • Blood Urea Nitrogen (BUN): An increase can indicate reduced kidney function.

    • Creatinine: A key indicator of glomerular filtration rate (GFR).[12][13]

  • Glomerular Filtration Rate (GFR) Estimation: While serum creatinine is a useful indicator, direct measurement of GFR using markers like iohexol provides a more accurate assessment of kidney function.[13][14][15]

  • Histopathology: Collect kidneys at necropsy, fix in 10% neutral buffered formalin, and perform H&E staining to look for any pathological changes.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGFR_IN_1 This compound EGFR_IN_1->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.

Experimental_Workflow start Start: Hypothesis formulation Formulation Development (Solubility & Stability) start->formulation mtd_study Maximum Tolerated Dose (MTD) Study formulation->mtd_study dose_selection Select Doses for Efficacy Study (e.g., MTD, 1/2 MTD) mtd_study->dose_selection efficacy_study Efficacy Study in Tumor Model dose_selection->efficacy_study pk_pd_study Pharmacokinetic/ Pharmacodynamic (PK/PD) Study dose_selection->pk_pd_study Optional analysis Data Analysis (Efficacy & Toxicity) efficacy_study->analysis pk_pd_study->analysis end Conclusion analysis->end

Caption: General experimental workflow for in vivo testing of this compound.

Troubleshooting_Tree cluster_toxicity Toxicity Issues cluster_formulation Formulation/Dosing Issues start In Vivo Issue Observed weight_loss >20% Body Weight Loss? start->weight_loss skin_rash Severe Skin Rash? start->skin_rash precipitation Precipitation Observed? start->precipitation variability High Inter-animal Variability? start->variability reduce_dose Reduce Dose or Change Schedule weight_loss->reduce_dose Yes skin_rash->reduce_dose Yes supportive_care Implement Supportive Care skin_rash->supportive_care Yes reformulate Optimize Vehicle (e.g., add co-solvent) precipitation->reformulate Yes variability->reformulate Consider check_dosing Verify Dosing Technique & Homogeneity variability->check_dosing Yes

Caption: Decision tree for troubleshooting common issues with this compound in vivo.

References

Egfr-IN-1 tfa degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the handling, storage, and troubleshooting of experiments involving EGFR-IN-1 TFA. Given the limited publicly available stability data for this specific compound, the following recommendations are based on general knowledge of small molecule kinase inhibitors and trifluoroacetic acid (TFA) salts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it supplied as a TFA salt?

EGFR-IN-1 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. It is often supplied as a trifluoroacetate (TFA) salt. TFA is a counter-ion that is commonly introduced during the purification process of synthetic small molecules, particularly by reversed-phase high-performance liquid chromatography (RP-HPLC). The TFA salt form can enhance the solubility and stability of the compound as a solid.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. For short-term storage, storing at 4°C is acceptable. Once dissolved in a solvent, it is best to prepare fresh solutions for each experiment or to store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.

Q3: What solvents should I use to dissolve this compound?

The solubility of this compound should be confirmed from the supplier's datasheet. Typically, small molecule inhibitors are soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to use high-purity, anhydrous DMSO to prepare a concentrated stock solution. Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation.

Q4: Can the TFA salt interfere with my experiments?

Trifluoroacetic acid (TFA) is a strong acid and residual TFA in a compound can alter the pH of a solution, which may affect experimental results. At high concentrations, TFA itself can have biological effects. It is good practice to keep the final concentration of the vehicle (e.g., DMSO) and any residual TFA low in the final assay.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of compound activity or inconsistent results Compound degradation due to improper storage or handling.1. Prepare a fresh stock solution from solid material. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Protect solutions from light. 4. Verify the integrity of the compound using analytical methods like HPLC or mass spectrometry.
Precipitation of the compound in aqueous solution Poor solubility in the final buffer or medium.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is within a tolerable range for your assay and helps maintain solubility. 2. Prepare intermediate dilutions in an appropriate solvent before the final dilution into the aqueous medium. 3. Vortex or sonicate briefly to aid dissolution.
Variability between experimental replicates Inaccurate pipetting of viscous stock solutions (e.g., DMSO).1. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions. 2. Ensure the stock solution is completely thawed and mixed well before taking an aliquot.
Unexpected biological effects Interference from the TFA salt or high solvent concentration.1. Run a vehicle control with the same concentration of solvent and, if possible, a TFA salt control to assess baseline effects. 2. Keep the final concentration of the solvent as low as possible (typically <0.5%).

General Stability and Handling of Small Molecule Inhibitor TFA Salts

Factor General Recommendation Rationale
Temperature Store solid at -20°C or -80°C. Store stock solutions at -80°C.Low temperatures slow down chemical degradation processes.
Light Protect from light.Many organic molecules are light-sensitive and can undergo photodegradation.
Moisture/Humidity Store in a desiccated environment.TFA salts can be hygroscopic, and moisture can lead to hydrolysis or other forms of degradation.[1]
pH Maintain a stable pH in solution.Extreme pH values can catalyze the degradation of the compound.
Solvent Use high-purity, anhydrous solvents (e.g., DMSO).Water and impurities in solvents can react with the compound.
Freeze-Thaw Cycles Aliquot stock solutions to minimize.Repeated freezing and thawing can cause the compound to degrade or precipitate out of solution.

Experimental Protocols

Protocol: General Assessment of this compound Stability in Solution

This protocol provides a general method to assess the stability of this compound in a specific solvent and storage condition.

  • Solution Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in a high-purity, anhydrous solvent (e.g., DMSO).

    • Divide the stock solution into multiple aliquots in tightly sealed vials.

  • Time-Point Storage:

    • Store the aliquots under the desired conditions (e.g., 4°C, room temperature, -20°C, -80°C).

    • Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Sample Analysis:

    • At each time point, take one aliquot from each storage condition.

    • Analyze the sample using a suitable analytical method to determine the concentration and purity of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method.

      • HPLC Method:

        • Use a C18 column.

        • Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a low concentration of an ion-pairing agent like TFA (e.g., 0.1%).

        • Monitor the elution at a wavelength where this compound has maximum absorbance.

    • Compare the peak area of the main compound at each time point to the initial (time 0) peak area to determine the percentage of the compound remaining.

    • Look for the appearance of new peaks, which could indicate degradation products.

  • Data Analysis:

    • Plot the percentage of this compound remaining versus time for each storage condition.

    • From this data, you can determine the shelf-life of the compound under the tested conditions.

Visualizations

cluster_troubleshooting Troubleshooting Workflow Start Inconsistent or Negative Experimental Results Check_Storage Review Compound Storage & Handling Start->Check_Storage Fresh_Stock Prepare Fresh Stock Solution Check_Storage->Fresh_Stock Re_Run Repeat Experiment Fresh_Stock->Re_Run Problem_Identified Compound Degraded or Impure Re_Run->Problem_Identified Still issues? Analyze_Compound Analytical Verification (e.g., HPLC, MS) Contact_Support Contact Technical Support Analyze_Compound->Contact_Support Problem_Identified->Analyze_Compound Yes Other_Factors Investigate Other Experimental Variables Problem_Identified->Other_Factors No

Caption: A flowchart for troubleshooting inconsistent experimental results.

cluster_workflow Recommended Experimental Workflow Start Receive Solid This compound Store_Solid Store at -20°C or -80°C Start->Store_Solid Prepare_Stock Prepare Concentrated Stock in DMSO Store_Solid->Prepare_Stock Aliquot Aliquot Stock Solution Prepare_Stock->Aliquot Store_Aliquots Store Aliquots at -80°C Aliquot->Store_Aliquots Use_Aliquot Thaw One Aliquot for Experiment Store_Aliquots->Use_Aliquot Dilute Prepare Working Dilutions Use_Aliquot->Dilute Experiment Perform Experiment Dilute->Experiment

Caption: A recommended workflow for handling and using this compound.

cluster_stability Factors Influencing Compound Stability Compound This compound Stability Temperature Temperature Temperature->Compound Light Light Exposure Light->Compound Moisture Moisture Moisture->Compound pH pH of Solution pH->Compound Solvent Solvent Purity Solvent->Compound FreezeThaw Freeze-Thaw Cycles FreezeThaw->Compound

Caption: Key factors that can affect the stability of this compound.

References

Overcoming poor bioavailability of Egfr-IN-1 tfa

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EGFR-IN-1 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor bioavailability of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its mechanism of action?

A1: EGFR-IN-1 is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a transmembrane receptor that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2][3][4] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[5][6] This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K/AKT pathways, which are critical for cell growth and survival.[5][7] this compound likely acts by competing with ATP for the kinase domain's binding site, thereby inhibiting its activity and blocking downstream signaling. Dysregulation of the EGFR pathway is implicated in the development of various cancers.[7][8]

Q2: Why does this compound exhibit poor bioavailability?

Q3: What are the common signs of poor bioavailability in my in vivo experiments?

A3: Researchers may suspect poor bioavailability of this compound if they observe high variability in efficacy between individual animals, a lack of a clear dose-response relationship, or the need for excessively high doses to achieve a therapeutic effect. Pharmacokinetic analysis would likely reveal low plasma concentrations (Cmax), a long time to reach maximum concentration (Tmax), and low overall drug exposure (AUC).

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected efficacy in animal models.

This is a common problem when working with compounds that have poor bioavailability. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Troubleshooting Strategy
Poor aqueous solubility 1. Particle Size Reduction: Decrease the particle size of the compound through micronization or nanosizing to increase the surface area for dissolution.[10][11][12] 2. Formulation with Excipients: Formulate this compound with solubility-enhancing excipients such as surfactants, cyclodextrins, or polymers to create solid dispersions.[10][13][14] 3. pH Adjustment: If the compound's solubility is pH-dependent, consider using buffered solutions for formulation.[14]
Low dissolution rate 1. Amorphous Solid Dispersions: Convert the crystalline form of the drug to a more soluble amorphous state by creating a solid dispersion with a polymer carrier.[10] 2. Self-Emulsifying Drug Delivery Systems (SEDDS): Formulate the compound in a lipid-based system that forms a microemulsion upon contact with aqueous fluids in the gut, enhancing dissolution and absorption.[15]
High first-pass metabolism 1. Route of Administration: Consider alternative routes of administration that bypass the liver, such as intravenous (IV) or intraperitoneal (IP) injection, to determine the maximum achievable systemic exposure. 2. Co-administration with Inhibitors: In preclinical studies, co-administration with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450) can help elucidate the impact of first-pass metabolism.
Poor permeability 1. Prodrug Approach: Chemically modify this compound to create a more permeable prodrug that is converted to the active form in vivo.[13][16] 2. Use of Permeation Enhancers: Include excipients in the formulation that can transiently increase the permeability of the intestinal epithelium.[16]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension to Improve Bioavailability

This protocol describes a general method for preparing a nanosuspension of a poorly water-soluble compound like this compound using a wet milling technique.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 or other suitable surfactant in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy media mill

  • Particle size analyzer

Methodology:

  • Prepare a pre-suspension of this compound in the stabilizer solution at a concentration of 5-10% (w/v).

  • Add the pre-suspension and milling media to the milling chamber of the high-energy media mill.

  • Mill the suspension at a high speed for a predetermined time (e.g., 2-4 hours), ensuring the temperature is controlled to prevent degradation of the compound.

  • Periodically withdraw samples and measure the particle size distribution using a particle size analyzer.

  • Continue milling until the desired particle size (typically < 200 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vitro Dissolution Testing

This protocol outlines a method for assessing the dissolution rate of different this compound formulations.

Materials:

  • This compound formulations (e.g., powder, nanosuspension, solid dispersion)

  • USP dissolution apparatus (e.g., Apparatus 2, paddle method)

  • Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)

  • Syringes and filters

  • HPLC system for quantification

Methodology:

  • Prepare the dissolution medium and maintain it at 37°C in the dissolution vessels.

  • Add a known amount of the this compound formulation to each vessel.

  • Begin stirring at a constant speed (e.g., 50-100 rpm).

  • At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a sample of the dissolution medium.

  • Filter the samples immediately to remove any undissolved particles.

  • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription EGFR_IN_1 This compound EGFR_IN_1->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Enhancing Bioavailability

Bioavailability_Workflow Start Poorly Soluble Compound (this compound) Formulation Formulation Development Start->Formulation Nanosuspension Nanosuspension Formulation->Nanosuspension SolidDispersion Solid Dispersion Formulation->SolidDispersion SEDDS SEDDS Formulation->SEDDS InVitro In Vitro Characterization Nanosuspension->InVitro SolidDispersion->InVitro SEDDS->InVitro Dissolution Dissolution Testing InVitro->Dissolution Permeability Permeability Assay (e.g., Caco-2) InVitro->Permeability InVivo In Vivo Evaluation (Animal Model) Dissolution->InVivo Permeability->InVivo PK Pharmacokinetics (PK) InVivo->PK PD Pharmacodynamics (PD) InVivo->PD End Optimized Formulation PK->End PD->End

Caption: A general experimental workflow for developing and evaluating formulations to enhance bioavailability.

Troubleshooting Logic for Poor In Vivo Efficacy

Troubleshooting_Logic Start Poor In Vivo Efficacy CheckPK Review Pharmacokinetics (PK) Data Start->CheckPK LowExposure Low Drug Exposure (AUC)? CheckPK->LowExposure MetabolismIssue Suspect High First-Pass Metabolism CheckPK->MetabolismIssue If Tmax is long SolubilityIssue Suspect Solubility/Dissolution Issue LowExposure->SolubilityIssue Yes TargetIssue Sufficient Exposure, Still No Efficacy (Consider target engagement, mechanism of action) LowExposure->TargetIssue No Reformulate Reformulate to Enhance Solubility (e.g., Nanosuspension, SEDDS) SolubilityIssue->Reformulate ChangeRoute Change Route of Administration (e.g., IV, IP) MetabolismIssue->ChangeRoute ReEvaluate Re-evaluate In Vivo Reformulate->ReEvaluate ChangeRoute->ReEvaluate

Caption: A logical diagram for troubleshooting poor in vivo efficacy of this compound.

References

Validation & Comparative

A Head-to-Head Comparison: Egfr-IN-1 tfa vs. Gefitinib in EGFR Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two epidermal growth factor receptor (EGFR) inhibitors: the first-generation tyrosine kinase inhibitor (TKI) gefitinib and the mutant-selective inhibitor Egfr-IN-1 tfa. This analysis is based on available preclinical data to inform research and development decisions.

Gefitinib, a first-generation EGFR TKI, has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, such as exon 19 deletions and the L858R substitution. However, the emergence of resistance, most notably through the T790M mutation, has limited its long-term efficacy. In contrast, this compound is an irreversible and mutant-selective EGFR inhibitor designed to target the gefitinib-resistant L858R/T790M double mutant.[1][2][3]

Mechanism of Action

Both gefitinib and this compound target the ATP-binding site of the EGFR tyrosine kinase domain, albeit with different modes of action and selectivity.

Gefitinib is a reversible inhibitor that competes with ATP. It shows high affinity for activating EGFR mutations (e.g., L858R, exon 19 deletion) but is significantly less effective against the T790M resistance mutation. The T790M mutation increases the ATP affinity of the receptor, thereby outcompeting gefitinib for binding.

This compound , on the other hand, is an irreversible inhibitor. It forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of EGFR. This irreversible binding allows it to be effective against the T790M mutant. Furthermore, this compound is designed for selectivity, showing a significantly higher potency for the L858R/T790M double mutant compared to wild-type (WT) EGFR, which can potentially minimize off-target effects.[1][2][3]

Comparative Efficacy in EGFR Mutant Cell Lines

The following table summarizes the in vitro potency of this compound and gefitinib against various EGFR mutant cell lines. The data for this compound is derived from publicly available information, while the data for gefitinib represents a general compilation from various studies.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Gefitinib IC50 (nM)
H1975L858R/T790M (Gefitinib-Resistant)4>5000
HCC827Exon 19 Deletion (Gefitinib-Sensitive)28<10

Data Interpretation:

  • Against Gefitinib-Resistant Cells (H1975): this compound demonstrates high potency with an IC50 value of 4 nM. In stark contrast, gefitinib is largely ineffective against cells harboring the T790M resistance mutation.

  • Against Gefitinib-Sensitive Cells (HCC827): Both inhibitors are effective. Gefitinib is highly potent in this cell line, which is expected for a first-generation TKI. This compound also shows strong antiproliferative activity with an IC50 of 28 nM, indicating its efficacy extends to classical activating mutations as well.[2]

Signaling Pathway and Inhibition Mechanism

The diagram below illustrates the EGFR signaling pathway and the points of intervention for both gefitinib and this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitors Inhibitors EGFR EGFR ATP_binding ATP Binding Pocket EGF EGF Ligand EGF->EGFR Binding P_EGFR p-EGFR ATP_binding->P_EGFR Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib (Reversible) Gefitinib->ATP_binding Competes with ATP Egfr_IN_1 This compound (Irreversible) Egfr_IN_1->ATP_binding Covalent Bond

Caption: EGFR signaling pathway and inhibitor mechanisms.

Experimental Protocols

The following are generalized protocols for key experiments used to compare the efficacy of EGFR inhibitors.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the concentration of the inhibitor required to inhibit cell growth by 50% (IC50).

  • Cell Seeding: Plate EGFR mutant cells (e.g., H1975, HCC827) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and gefitinib in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.

  • Data Analysis: Normalize the readings to the vehicle control and plot the percentage of cell viability against the log of the inhibitor concentration. Calculate the IC50 values using non-linear regression analysis.

Western Blotting for Downstream Signaling

This method assesses the inhibition of EGFR phosphorylation and its downstream signaling pathways.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or gefitinib for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for comparing EGFR inhibitors.

Workflow cluster_assays Efficacy Assessment Start Start: Select EGFR Mutant Cell Lines Cell_Culture Cell Culture and Plating Start->Cell_Culture Treatment Treat with Serial Dilutions of This compound and Gefitinib Cell_Culture->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Western_Blot Western Blot for Downstream Signaling Incubation->Western_Blot Data_Analysis Data Analysis and IC50 Calculation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Comparison Compare Potency and Selectivity Data_Analysis->Comparison Conclusion Conclusion on Relative Efficacy Comparison->Conclusion

Caption: Experimental workflow for inhibitor comparison.

Conclusion

The available data indicates that this compound is a potent, irreversible inhibitor of the gefitinib-resistant EGFR L858R/T790M mutant. While gefitinib remains a highly effective inhibitor for sensitive EGFR mutations, its utility is limited by the development of T790M-mediated resistance. This compound's ability to overcome this resistance mechanism, coupled with its high selectivity over wild-type EGFR, positions it as a promising candidate for further investigation in the context of acquired resistance to first-generation EGFR TKIs. Further studies are warranted to fully elucidate its clinical potential.

References

A Comparative Guide to EGFR Inhibitors: Evaluating Efficacy with Erlotinib as a Benchmark

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for comparing the efficacy of Epidermal Growth Factor Receptor (EGFR) inhibitors. Due to the absence of publicly available experimental data for "Egfr-IN-1 tfa" in peer-reviewed literature or established databases, this document will use the well-characterized EGFR inhibitor, Erlotinib, as a benchmark for comparison. The methodologies and data presented for Erlotinib can serve as a template for evaluating the efficacy of novel inhibitors like this compound, should data become available.

Mechanism of Action of EGFR Inhibitors

Erlotinib is a small-molecule inhibitor that targets the tyrosine kinase domain of EGFR.[1][2] By competing with adenosine triphosphate (ATP), it prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis in cancer cells.[1][2] This targeted action is particularly effective in non-small cell lung cancer (NSCLC) with activating mutations in the EGFR gene.[3][4] However, Erlotinib has also demonstrated efficacy in patients with wild-type EGFR.[3][5][6]

Quantitative Efficacy Data for Erlotinib

The efficacy of Erlotinib has been extensively studied in various preclinical and clinical settings. The following tables summarize key quantitative data, providing a baseline for comparison with other EGFR inhibitors.

Table 1: In Vitro Efficacy of Erlotinib in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineEGFR Mutation StatusIC50 (nM)Reference
A549Wild-TypeNot specified, but generally higher than in mutated lines[7]
H358Wild-TypeNot specified, but generally higher than in mutated lines[7]
H522Wild-TypeNot specified, but generally higher than in mutated lines[7]
H1650Exon 19 DeletionNot specified[7]
H1975L858R & T790MNot specified[7]

Note: While specific IC50 values were not provided in the referenced abstract for all cell lines, it is a common finding that cell lines with activating EGFR mutations are significantly more sensitive to Erlotinib than wild-type cells.

Table 2: Clinical Efficacy of Erlotinib in Advanced NSCLC

Trial/StudyPatient PopulationTreatment ArmMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference
BR.21Previously treated NSCLCErlotinib6.7 monthsNot specifiedNot specified[8]
BR.21Previously treated NSCLCPlacebo4.7 monthsNot specifiedNot specified[8]
SATURNMaintenance therapy after first-line chemotherapyErlotinib12 monthsNot specifiedNot specified[1]
SATURNMaintenance therapy after first-line chemotherapyPlacebo11 monthsNot specifiedNot specified[1]
TRIBUTEFirst-line with chemotherapyErlotinib + Chemo10.6 months5.1 monthsNot specified[8]
TRIBUTEFirst-line with chemotherapyPlacebo + Chemo10.5 months4.9 monthsNot specified[8]
TALENTFirst-line with chemotherapyErlotinib + Chemo301 daysNot specifiedNot specified[8]
TALENTFirst-line with chemotherapyPlacebo + Chemo309 daysNot specifiedNot specified[8]
ASPIRATIONFirst-line, EGFR mutation-positiveErlotinibNot specified13.3 months66.7%Not specified
ENSUREFirst-line, EGFR mutation-positiveErlotinib26.3 months11.0 months62.3%Not specified

Experimental Protocols

Detailed experimental protocols are essential for the accurate interpretation and comparison of efficacy data. Below are generalized methodologies for key experiments used to evaluate EGFR inhibitors, based on common laboratory practices.

Cell Proliferation Assay (IC50 Determination)

  • Cell Culture: Cancer cell lines (e.g., A549, H358 for wild-type EGFR; H1650, H1975 for mutant EGFR) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the EGFR inhibitor (e.g., Erlotinib) for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence readings are normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.

Western Blotting for EGFR Signaling Pathway Analysis

  • Cell Lysis: Treated and untreated cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK).

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection. The resulting bands are visualized and quantified.

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling cascade and the point of intervention for inhibitors like Erlotinib.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Metastasis Metastasis mTOR->Metastasis Erlotinib Erlotinib Erlotinib->EGFR Inhibits Tyrosine Kinase

Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.

Experimental Workflow for Efficacy Comparison

The logical workflow for comparing a novel EGFR inhibitor to a benchmark like Erlotinib is depicted below.

Efficacy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Comparison CellLines Select Cell Lines (EGFR-mutant & Wild-type) IC50 Determine IC50 CellLines->IC50 WesternBlot Analyze Pathway Inhibition IC50->WesternBlot CompareIC50 Compare IC50 Values IC50->CompareIC50 Xenograft Establish Tumor Xenografts WesternBlot->Xenograft Treatment Administer Inhibitors Xenograft->Treatment TumorGrowth Measure Tumor Growth Treatment->TumorGrowth CompareTumor Compare Tumor Regression TumorGrowth->CompareTumor Conclusion Draw Efficacy Conclusion CompareIC50->Conclusion CompareTumor->Conclusion

Caption: Workflow for comparing the efficacy of EGFR inhibitors.

References

Validating Target Engagement of Egfr-IN-1 TFA in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Egfr-IN-1 TFA, a potent and selective inhibitor of the L858R/T790M mutant Epidermal Growth Factor Receptor (EGFR). As a crucial step in drug discovery, confirming that a compound interacts with its intended target in a cellular environment is paramount. This document outlines key experimental approaches, presents comparative data for established EGFR inhibitors, and offers detailed protocols to empower researchers in their drug development endeavors.

Introduction to this compound and Target Engagement

This compound is an orally active, irreversible inhibitor designed to target the gefitinib-resistant L858R/T790M double mutant of EGFR. It demonstrates significant antiproliferative effects in cell lines harboring these mutations, such as H1975 and HCC827, with a reported 100-fold selectivity over wild-type (WT) EGFR. Validating the engagement of this compound with its target inside the cell is essential to correlate its biochemical potency with its cellular and, ultimately, physiological effects.

Comparative Analysis of EGFR Inhibitors

To provide a framework for evaluating this compound, this guide includes comparative data for well-established first- and third-generation EGFR inhibitors: Gefitinib, Erlotinib, and Osimertinib. While specific quantitative data for this compound is not publicly available, the following tables summarize the inhibitory concentrations (IC50) of these comparator compounds against various EGFR isoforms and in different cell lines. This data serves as a benchmark for the expected performance of a potent and selective mutant EGFR inhibitor.

Table 1: Biochemical IC50 Values of EGFR Inhibitors

CompoundEGFR WT (nM)EGFR L858R/T790M (nM)EGFR ex19del (nM)
This compound Data not availableData not availableData not available
Osimertinib 494[1]11.44[1]12.92[1]
Gefitinib 37 (Tyr1173)[2]>4000[3]13.06 (HCC827)[3]
Erlotinib 2[2]>20000[4]29 (H3255)[4]

Table 2: Cellular IC50 Values of EGFR Inhibitors in NSCLC Cell Lines

CompoundH1975 (L858R/T790M) (nM)HCC827 (ex19del) (nM)A549 (WT) (nM)
This compound Data not availableData not availableData not available
Osimertinib 4.6 - 5[5][6]13[5]>1000
Gefitinib >4000[3]13.06[3]19910[7]
Erlotinib >20000[8]6.5-22.0[8]5800[9]

Experimental Methodologies for Target Engagement Validation

Several robust methods can be employed to validate the direct interaction of this compound with EGFR within a cellular context.

Western Blotting for Phospho-EGFR

A fundamental technique to assess the inhibitory effect of a compound on EGFR signaling is to measure the phosphorylation status of the receptor. Inhibition of EGFR autophosphorylation upon ligand stimulation (e.g., with EGF) is a direct indicator of target engagement.

Experimental Workflow for Western Blotting

cluster_0 Cell Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot cell_culture Seed and culture cells (e.g., H1975) serum_starve Serum starve cells cell_culture->serum_starve inhibitor_treatment Treat with this compound (dose-response) serum_starve->inhibitor_treatment egf_stimulation Stimulate with EGF inhibitor_treatment->egf_stimulation cell_lysis Lyse cells egf_stimulation->cell_lysis quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibodies (p-EGFR, total EGFR, loading control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL secondary_ab->detection

Caption: Western blot workflow for p-EGFR.

Detailed Protocol: A detailed protocol for Western blotting of phosphorylated proteins can be found in resources from Abcam and Millipore.[10]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to directly confirm target engagement in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of this compound to EGFR is expected to increase the melting temperature of the EGFR protein.

Experimental Workflow for CETSA

cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction cluster_2 Analysis cell_treatment Treat cells with This compound or vehicle heating Heat cell suspension to a range of temperatures cell_treatment->heating cell_lysis_freeze_thaw Lyse cells by freeze-thaw cycles heating->cell_lysis_freeze_thaw centrifugation Centrifuge to separate soluble and precipitated proteins cell_lysis_freeze_thaw->centrifugation supernatant_collection Collect supernatant (soluble fraction) centrifugation->supernatant_collection western_blot Analyze soluble EGFR by Western blot supernatant_collection->western_blot

Caption: CETSA experimental workflow.

Detailed Protocol: A comprehensive protocol for performing a Cellular Thermal Shift Assay is available in Nature Protocols.[11]

In-Cell Kinase Assay

To directly measure the enzymatic activity of EGFR within the cell, an in-cell kinase assay can be performed. This involves introducing a fluorescently labeled peptide substrate for EGFR into the cells and measuring its phosphorylation.

Logical Flow of an In-Cell Kinase Assay

cluster_0 Cellular Events inhibitor This compound cell Cells expressing EGFR inhibitor->cell egfr_activity EGFR kinase activity cell->egfr_activity substrate Fluorescent EGFR peptide substrate substrate->cell phosphorylation Substrate phosphorylation egfr_activity->phosphorylation inhibited by This compound measurement Measure fluorescence phosphorylation->measurement

References

A Comparative Analysis of EGFR-IN-1 TFA and Second-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-1 TFA, with established second-generation EGFR inhibitors, including afatinib and dacomitinib. The focus is on their biochemical and cellular activities against clinically relevant EGFR mutations, selectivity profiles, and the underlying experimental methodologies.

Introduction to EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations in the kinase domain, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[2] This has led to the development of targeted therapies, specifically tyrosine kinase inhibitors (TKIs), that block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling.

Second-generation EGFR inhibitors were developed to overcome resistance to first-generation agents. These inhibitors, such as afatinib and dacomitinib, are characterized by their irreversible binding to the EGFR kinase domain, typically through a covalent bond with a cysteine residue (Cys797) in the active site.[3][4] This irreversible mechanism of action provides a more sustained inhibition of EGFR signaling compared to their reversible counterparts.

This guide introduces this compound, an orally active and irreversible EGFR inhibitor, and positions its performance characteristics against those of well-established second-generation inhibitors.

Biochemical and Cellular Activity: A Quantitative Comparison

The efficacy of EGFR inhibitors is determined by their potency against specific EGFR mutations and their selectivity over wild-type (WT) EGFR. High potency against activating mutations (e.g., L858R, exon 19 deletions) and resistance mutations (e.g., T790M) is desirable, while high selectivity over WT EGFR is crucial for minimizing off-target toxicities, such as skin rash and diarrhea.[3]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, afatinib, and dacomitinib against key EGFR genotypes and cell lines. Lower IC50 values indicate higher potency.

InhibitorTargetIC50 (nM)Cell LineEGFR GenotypeReference
This compound p-EGFR4H1975L858R/T790M[5]
p-EGFR9HCC827delE746-A750[5]
Proliferation4H1975L858R/T790M[5]
Proliferation28HCC827delE746-A750[5]
EGFR L858R/T790M-(Biochemical)L858R/T790M[6]
Wild-Type EGFR-(Biochemical)Wild-Type[6]
Afatinib Proliferation38.4H1975L858R/T790M[7]
Proliferation0.28PC-9 (similar to HCC827)delE746-A750[7]
Proliferation0.0007 (µM)HCC827delE746-A750[2]
EGFR T790M-(Biochemical)T790M[8]
Wild-Type EGFR-(Biochemical)Wild-Type[8]
Dacomitinib Proliferation-H1975L858R/T790M-
Proliferation0.003 (µM)MCF 10A (EGFR L858R)L858R[9]
EGFR0.023 (µM)MCF 10A (Wild-Type)Wild-Type[9]
EGFR Del19-(Biochemical)delE746-A750[10]
EGFR L858R-(Biochemical)L858R[10]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Based on the available data, this compound demonstrates potent inhibition of the gefitinib-resistant EGFR L858R/T790M double mutant, with an antiproliferative IC50 of 4 nM in the H1975 cell line.[5] It also shows strong activity against the HCC827 cell line, which harbors an exon 19 deletion.[5] Notably, this compound is reported to have a 100-fold selectivity for the L858R/T790M mutant over wild-type EGFR, suggesting a potentially favorable therapeutic window.[6]

Afatinib is highly potent against cells with activating EGFR mutations, such as the exon 19 deletion in PC-9 and HCC827 cells, with IC50 values in the sub-nanomolar to low nanomolar range.[2][7] However, its activity against the T790M resistance mutation is less pronounced, with an IC50 of 38.4 nM in H1975 cells.[7]

Signaling Pathway Inhibition

EGFR activation triggers a cascade of downstream signaling pathways that are critical for cancer cell proliferation and survival. The two primary pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Effective EGFR inhibitors block the phosphorylation and activation of EGFR, thereby preventing the initiation of these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Binds Inhibitor EGFR Inhibitor (e.g., EGFR-IN-1) Inhibitor->EGFR Blocks

Figure 1. Simplified EGFR Signaling Pathway and Point of Inhibition.

This compound has been shown to inhibit the phosphorylation of EGFR in both H1975 and HCC827 cells with IC50 values of 4 nM and 9 nM, respectively.[5] This indicates that it effectively blocks the initial step in the signaling cascade. Second-generation inhibitors like afatinib and dacomitinib also potently inhibit EGFR autophosphorylation and downstream signaling through the MAPK and PI3K/AKT pathways.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize EGFR inhibitors. Specific parameters may vary between studies.

Biochemical Kinase Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains (wild-type and mutant forms).

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Inhibitor_Dilution Serial Dilution of Test Inhibitor Incubation Incubate Inhibitor with Kinase Inhibitor_Dilution->Incubation Enzyme_Prep Prepare Kinase (EGFR WT or Mutant) Enzyme_Prep->Incubation Substrate_Prep Prepare ATP and Peptide Substrate Initiation Initiate Reaction with ATP/Substrate Mix Substrate_Prep->Initiation Incubation->Initiation Measurement Measure Kinase Activity (e.g., Fluorescence) Initiation->Measurement Plotting Plot Activity vs. Inhibitor Concentration Measurement->Plotting IC50_Calc Calculate IC50 Value Plotting->IC50_Calc

Figure 2. General Workflow for a Biochemical Kinase Assay.

Methodology:

  • Reagents: Purified recombinant EGFR kinase (wild-type or mutant), ATP, a suitable peptide substrate, kinase assay buffer, and the test inhibitor.

  • Procedure:

    • The inhibitor is serially diluted to a range of concentrations.

    • The purified EGFR kinase is pre-incubated with the inhibitor dilutions in a microplate.

    • The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.

    • The plate is incubated at a controlled temperature to allow for the phosphorylation of the substrate.

    • The extent of phosphorylation is measured, often using a fluorescence- or luminescence-based detection method.

  • Data Analysis: The kinase activity at each inhibitor concentration is plotted, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (IC50 Determination)

This assay assesses the ability of an inhibitor to prevent the growth and division of cancer cell lines that are dependent on EGFR signaling.

Methodology:

  • Cell Lines: Human cancer cell lines with defined EGFR genotypes (e.g., H1975 for L858R/T790M, HCC827 for exon 19 deletion).

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test inhibitor.

    • The plates are incubated for a period of time (typically 72 hours) to allow for cell proliferation.

    • Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo) that quantifies the number of living cells.

  • Data Analysis: The percentage of cell viability relative to an untreated control is plotted against the inhibitor concentration, and the IC50 value is calculated.

EGFR Phosphorylation Assay (Western Blot)

This assay directly measures the inhibition of EGFR autophosphorylation in a cellular context.

Methodology:

  • Cell Culture and Treatment: Cancer cells are cultured and then treated with various concentrations of the inhibitor for a specified period.

  • Cell Lysis: The cells are lysed to extract the total cellular proteins.

  • Protein Quantification: The protein concentration in each lysate is determined to ensure equal loading.

  • SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting:

    • The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of EGFR (p-EGFR) at a specific tyrosine residue (e.g., Tyr1068).

    • A second primary antibody that recognizes total EGFR is used as a loading control.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the level of p-EGFR relative to total EGFR.

Conclusion

This compound emerges as a potent, irreversible inhibitor of clinically significant EGFR mutations, including the challenging L858R/T790M double mutant. Its high selectivity for mutant EGFR over wild-type EGFR in preclinical models suggests the potential for a favorable safety profile. When compared to established second-generation inhibitors like afatinib and dacomitinib, this compound shows comparable or superior potency against the T790M resistance mutation.

Further in vivo studies and broader kinase profiling are necessary to fully elucidate the therapeutic potential of this compound. However, the initial data positions it as a promising candidate for the treatment of EGFR-mutant cancers, particularly in the context of acquired resistance to earlier-generation TKIs. This guide provides a foundational comparison to aid researchers in the evaluation and future development of novel EGFR-targeted therapies.

References

Navigating EGFR-TKI Sensitivity: A Comparative Guide to Predictive Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) standing as a cornerstone in the treatment of various malignancies, most notably Non-Small Cell Lung Cancer (NSCLC). The efficacy of these inhibitors is intrinsically linked to the specific molecular characteristics of the tumor. Identifying robust biomarkers that predict sensitivity to EGFR-TKIs is therefore paramount for patient stratification and the development of novel therapeutic strategies.

This guide provides a comparative overview of key biomarkers that predict sensitivity to EGFR-TKIs. While specific experimental data for the compound EGFR-IN-1 TFA is not extensively available in the public domain, this guide will focus on well-established EGFR inhibitors such as Gefitinib, Erlotinib, and Afatinib as benchmarks. The principles and biomarkers discussed are foundational to the field and provide a strong framework for assessing the potential sensitivity to any EGFR-TKI, including this compound.

Key Predictive Biomarkers for EGFR-TKI Sensitivity

The response to EGFR-TKIs is not uniform across all patients. A multitude of factors at the genetic, and protein levels can dictate whether a tumor will be sensitive or resistant to these targeted agents. Below, we compare the most critical biomarkers.

Biomarker CategorySpecific BiomarkerRole in EGFR-TKI SensitivityCommon Detection Methods
Genetic Alterations Activating EGFR MutationsPrimary determinant of sensitivity. Specific mutations in the EGFR tyrosine kinase domain, such as exon 19 deletions and the L858R point mutation in exon 21, lead to constitutive activation of the receptor, making the tumor cells "addicted" to EGFR signaling and thus highly susceptible to inhibition.[1][2][3]PCR-based methods (e.g., qPCR, digital PCR), Next-Generation Sequencing (NGS)
EGFR Gene Copy NumberPositive predictive marker. Increased EGFR gene copy number, as determined by Fluorescence In Situ Hybridization (FISH), is associated with a better response to EGFR inhibitors.[4][5]Fluorescence In Situ Hybridization (FISH), Chromogenic In Situ Hybridization (CISH)
KRAS MutationsNegative predictive marker. Mutations in the downstream effector KRAS are a major cause of primary resistance to EGFR-TKIs.[6][7] Activating KRAS mutations bypass the need for EGFR signaling to drive proliferation.PCR-based methods, NGS
MET AmplificationMechanism of acquired resistance. Amplification of the MET proto-oncogene can lead to EGFR-independent activation of downstream signaling pathways, conferring resistance to EGFR-TKIs.[6][8]FISH, NGS
T790M MutationPrimary mechanism of acquired resistance. This "gatekeeper" mutation in exon 20 of EGFR alters the ATP binding pocket, reducing the affinity of first- and second-generation EGFR-TKIs.[3][6][9][10]PCR-based methods, NGS
Protein Expression EGFR Protein ExpressionDebated predictive value. While EGFR overexpression is common in many cancers, its utility as a standalone predictive biomarker for TKI sensitivity is controversial and not consistently correlated with response.[4][5][11]Immunohistochemistry (IHC)
Phosphorylated EGFR (p-EGFR)Indicator of pathway activation. High levels of p-EGFR suggest that the EGFR signaling pathway is active, which may indicate sensitivity to inhibition. However, its predictive value is still under investigation.IHC, Western Blot
Downstream Signaling PI3K/AKT Pathway AlterationsMechanism of resistance. Activating mutations in PIK3CA or loss of the tumor suppressor PTEN can lead to constitutive activation of the PI3K/AKT pathway, rendering cells independent of EGFR signaling for survival.[12]NGS (for mutations), IHC (for PTEN loss)

Comparative Efficacy of EGFR-TKIs

Direct comparative data for this compound is limited. However, extensive clinical research has compared the efficacy of first and second-generation EGFR-TKIs.

EGFR-TKIGenerationKey CharacteristicsEfficacy Highlights
Gefitinib FirstReversible inhibitor of the EGFR tyrosine kinase.Demonstrated significant efficacy in patients with activating EGFR mutations. Generally well-tolerated.[4][13]
Erlotinib FirstReversible inhibitor of the EGFR tyrosine kinase.Similar efficacy to gefitinib in patients with EGFR mutations.[4][13]
Afatinib SecondIrreversible inhibitor of the ErbB family of receptors (EGFR, HER2, and HER4).Has shown superiority over first-generation TKIs in some studies, particularly in patients with exon 19 deletions.[1][14] May have activity against some uncommon EGFR mutations.

Experimental Protocols

Accurate assessment of biomarker status and drug sensitivity is crucial. Below are outlines of standard experimental protocols used in the field.

Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the cytotoxic or cytostatic effects of an EGFR inhibitor on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the EGFR inhibitor (e.g., this compound, Gefitinib) for a specified period (e.g., 72 hours). Include a vehicle-only control.

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition: Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the drug that inhibits cell growth by 50%).

Western Blotting for Protein Expression and Phosphorylation

Objective: To detect the expression and phosphorylation status of EGFR and downstream signaling proteins.

Methodology:

  • Cell Lysis: Treat cells with the EGFR inhibitor for a defined time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total EGFR, p-EGFR, total AKT, p-AKT).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Next-Generation Sequencing (NGS) for Mutation Analysis

Objective: To identify genetic alterations (mutations, insertions, deletions) in EGFR and other relevant genes.

Methodology:

  • DNA Extraction: Isolate genomic DNA from tumor tissue or circulating tumor DNA (ctDNA) from plasma.

  • Library Preparation: Fragment the DNA and ligate adapters to create a sequencing library. Targeted gene panels are often used to enrich for specific genes of interest (e.g., EGFR, KRAS, MET).

  • Sequencing: Sequence the prepared library on a high-throughput NGS platform.

  • Data Analysis: Align the sequencing reads to a reference genome and call genetic variants (mutations, indels). Bioinformatics pipelines are used to filter and annotate the identified variants.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the logical flow of experiments is essential for a comprehensive understanding.

EGFR_Signaling_Pathway EGFR Signaling Pathway and TKI Inhibition Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds EGFR_P p-EGFR EGFR->EGFR_P Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS EGFR_P->GRB2_SOS PI3K PI3K EGFR_P->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Translation & Cell Growth EGFR_TKI This compound (or other TKIs) EGFR_TKI->EGFR_P Inhibits

Caption: EGFR signaling cascade and the point of inhibition by TKIs.

Biomarker_Workflow Biomarker-Driven EGFR-TKI Sensitivity Assessment Tumor_Sample Patient Tumor Sample (Biopsy or cfDNA) Biomarker_Analysis Biomarker Analysis Tumor_Sample->Biomarker_Analysis NGS NGS (EGFR, KRAS, etc.) Biomarker_Analysis->NGS FISH FISH (EGFR, MET Amp) Biomarker_Analysis->FISH IHC IHC (EGFR, p-EGFR) Biomarker_Analysis->IHC Activating_Mutation Activating EGFR Mutation? NGS->Activating_Mutation Resistance_Marker Resistance Markers? (KRAS mut, MET amp) Activating_Mutation->Resistance_Marker No Sensitive Predicted SENSITIVE to EGFR-TKI Activating_Mutation->Sensitive Yes Resistance_Marker->Sensitive No Resistant Predicted RESISTANT to EGFR-TKI Resistance_Marker->Resistant Yes

References

Cross-Reactivity Profile of EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound "Egfr-IN-1 tfa" is not available in publicly accessible databases and scientific literature. Therefore, this guide utilizes the well-characterized first-generation EGFR inhibitor, Gefitinib , as a representative example to illustrate the requested comparative analysis and data presentation. This framework can be adapted for "this compound" once experimental data becomes available.

Executive Summary

Understanding the cross-reactivity profile of a kinase inhibitor is paramount in drug development. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a framework for evaluating the selectivity of an Epidermal Growth Factor Receptor (EGFR) inhibitor, using Gefitinib as a model. It includes a summary of its kinase selectivity, detailed experimental protocols for determining such profiles, and visualizations of the relevant biological pathway and experimental workflows.

Comparative Kinase Selectivity of Gefitinib

The following table summarizes the inhibitory activity of Gefitinib against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency. This type of broad kinase panel screening is essential for determining the selectivity of a compound.

Kinase TargetIC50 (nM)Kinase FamilyComments
EGFR (Primary Target) 2-37 Tyrosine KinasePotent inhibition of wild-type EGFR.[1]
EGFR (L858R mutant)5.4Tyrosine KinaseHigh potency against this common activating mutation.
EGFR (Exon 19 deletion)2.5Tyrosine KinaseHigh potency against another common activating mutation.
EGFR (T790M mutant)>1000Tyrosine KinaseDemonstrates acquired resistance with this mutation.[2]
HER2 (ErbB2)3,400 - 10,000Tyrosine KinaseSignificantly less potent than against EGFR.
HER4 (ErbB4)2,700Tyrosine KinaseSignificantly less potent than against EGFR.
ABL1>10,000Tyrosine KinaseLow off-target activity.
SRC>10,000Tyrosine KinaseLow off-target activity.[3]
KDR (VEGFR2)>10,000Tyrosine KinaseLow off-target activity.
c-Src>1000x less sensitive than EGFRTyrosine KinaseHigh selectivity for EGFR over Src family kinases.[3]
v-Abl>1000x less sensitive than EGFRTyrosine KinaseHigh selectivity for EGFR over Abl kinase.[3]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

Accurate determination of a kinase inhibitor's cross-reactivity profile relies on robust and well-defined experimental methods. Below are detailed protocols for two common assays used in kinase inhibitor profiling.

Kinase Binding Assay (e.g., KINOMEscan™)

This assay quantitatively measures the binding of a test compound to a large panel of kinases. It is based on a competition binding assay where the amount of kinase bound to an immobilized ligand is measured in the presence of the test compound.

Principle: A kinase-tagged phage, a test compound, and an immobilized ligand that competes with the test compound for binding to the kinase are the three main components. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag from the phage.[4] A lower amount of bound kinase indicates stronger binding of the test compound.

Detailed Protocol:

  • Compound Preparation: The test compound (e.g., Gefitinib) is serially diluted to create a range of concentrations to be tested. Typically, an 11-point, three-fold serial dilution is prepared in DMSO.

  • Assay Plate Preparation: Kinase-tagged T7 phage is prepared in a buffer solution.

  • Binding Reaction: The test compound dilutions are mixed with the kinase-tagged phage and an immobilized ligand in microtiter plates. The reaction is incubated to allow the binding to reach equilibrium.

  • Washing: Unbound phage is washed away.

  • Elution: The bound phage is eluted.

  • Quantification: The amount of eluted phage is quantified using qPCR.

  • Data Analysis: The qPCR data is used to calculate the amount of kinase bound to the immobilized ligand at each compound concentration. The results are typically expressed as a percentage of the DMSO control. The dissociation constant (Kd) or IC50 value is then determined by fitting the data to a binding curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method used to assess the binding of a ligand to its target protein in a cellular environment, including intact cells and tissue samples.

Principle: The binding of a ligand (e.g., an inhibitor) to its target protein often increases the thermal stability of the protein. In a CETSA experiment, cells or cell lysates are treated with the compound and then heated to a specific temperature. The amount of soluble protein remaining after heat treatment is quantified, typically by Western blotting or other protein detection methods. An increase in the amount of soluble protein at a given temperature in the presence of the compound indicates target engagement.

Detailed Protocol:

  • Cell Treatment: Intact cells are incubated with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period to allow for cell penetration and target binding.

  • Heating: The cell suspensions are then heated to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Separation of Soluble and Precipitated Proteins: The cell lysates are centrifuged at high speed to separate the soluble protein fraction from the precipitated protein aggregates.

  • Protein Quantification: The amount of the target protein in the soluble fraction is quantified. This is commonly done by SDS-PAGE and Western blotting using an antibody specific to the target protein. Other methods like mass spectrometry or immunoassays can also be used.

  • Data Analysis: The band intensities from the Western blot are quantified. A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization of the protein and thus, target engagement.

Visualizations

EGFR Signaling Pathway

The diagram below illustrates the canonical EGFR signaling pathway, which is activated by ligand binding and leads to cell proliferation, survival, and differentiation. EGFR inhibitors like Gefitinib block the tyrosine kinase activity of the receptor, thereby inhibiting downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Regulates Ligand EGF/TGF-α Ligand->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits Kinase_Profiling_Workflow cluster_workflow Kinase Inhibitor Selectivity Profiling start Start: Test Compound (e.g., this compound) dilution Serial Dilution of Compound start->dilution incubation Incubate with Kinase Panel and Labeled Probe dilution->incubation detection Measure Probe Binding (e.g., Fluorescence, qPCR) incubation->detection analysis Data Analysis: Generate Inhibition Curves detection->analysis results Determine IC50/Kd Values for each Kinase analysis->results profile Generate Selectivity Profile results->profile

References

Validating the Anti-Proliferative Effects of Egfr-IN-1 TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative effects of Egfr-IN-1 tfa against other well-established EGFR inhibitors. The data presented is intended to aid researchers in evaluating the potential of this compound as a potent and selective agent for cancer research and drug development.

Introduction to this compound

This compound is an irreversible and orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR) that demonstrates high selectivity for the L858R/T790M mutant forms of the enzyme.[1] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). This compound has shown potent anti-proliferative activity in non-small cell lung cancer (NSCLC) cell lines harboring these mutations, such as H1975 and HCC827.[1]

Comparative Anti-Proliferative Activity

The efficacy of this compound was compared to a panel of established EGFR inhibitors across two key NSCLC cell lines:

  • NCI-H1975: A human lung adenocarcinoma cell line with both the L858R activating mutation and the T790M resistance mutation.

  • HCC827: A human lung adenocarcinoma cell line with an exon 19 deletion activating mutation, which is sensitive to first-generation EGFR TKIs.

The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell proliferation, are summarized in the table below.

CompoundH1975 (L858R/T790M) IC50 (nM)HCC827 (exon 19 del) IC50 (nM)Generation
This compound 4 [1]28 [1]-
Osimertinib2.34 - 37.926[2][3]15.04 - 27.578[2][3]Third
Afatinib38.4 - 2000[4][5]0.7 - 4[4][6]Second
Erlotinib>20,000[7]0.447 - >1000[8][9]First
Gefitinib25,500[6]13.06[10]First

Note: IC50 values for comparator drugs are presented as a range based on data from multiple sources to reflect the inherent variability in experimental conditions.

Experimental Protocols

The following are detailed methodologies for standard assays used to determine the anti-proliferative effects of EGFR inhibitors.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and control inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

BrdU Incorporation Assay

This immunoassay detects DNA synthesis, providing a direct measure of cell proliferation.

Principle: The thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), is incorporated into newly synthesized DNA of proliferating cells. The incorporated BrdU is then detected by a specific monoclonal antibody.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period of 2-24 hours to allow for its incorporation into the DNA of S-phase cells.

  • Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with a primary antibody specific for BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate, which is converted by HRP into a colored product.

  • Absorbance Measurement: Stop the reaction with an acidic solution and measure the absorbance at 450 nm.

  • Data Analysis: The absorbance is directly proportional to the amount of DNA synthesis and is used to calculate the IC50 value.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Egfr_IN_1 This compound Egfr_IN_1->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Proliferation_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cancer Cells (e.g., H1975, HCC827) in 96-well plates adhere Allow cells to adhere (Overnight Incubation) seed_cells->adhere add_compounds Add serial dilutions of This compound & Comparators adhere->add_compounds incubate_treatment Incubate for 72 hours add_compounds->incubate_treatment add_reagent Add Assay Reagent (MTT or BrdU) incubate_treatment->add_reagent incubate_assay Incubate (2-4 hours) add_reagent->incubate_assay solubilize_read Solubilize & Read Absorbance (570nm for MTT, 450nm for BrdU) incubate_assay->solubilize_read calculate_viability Calculate % Cell Viability solubilize_read->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for anti-proliferative assays.

References

Safety Operating Guide

Proper Disposal of Egfr-IN-1 TFA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Egfr-IN-1 TFA is a chemical compound that requires careful handling and disposal due to its potential hazards. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this substance and its containers are disposed of as hazardous waste through an approved waste disposal plant[1]. Under no circumstances should this chemical be released into the environment or poured down the drain[2][3].

This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety Precautions and Handling

Before handling this compound, it is crucial to be familiar with its hazards. The compound is an acute oral toxicant and poses a significant threat to aquatic ecosystems[1]. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[3].

Step-by-Step Disposal Protocol

  • Waste Segregation and Collection :

    • All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), must be collected as hazardous waste[4].

    • Use a designated, leak-proof, and sturdy waste container made of glass or plastic with a tight-fitting lid[5]. Do not use metal containers[2][3].

    • The waste container must be clearly labeled as "Hazardous Waste" and should explicitly list "this compound" and "Trifluoroacetic Acid waste" on the label. Avoid using abbreviations[2][5].

  • Storage of Hazardous Waste :

    • Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory[5].

    • Ensure the storage area is cool, dry, and well-ventilated[5].

    • This compound and its TFA-containing waste are incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1]. Store it separately from these substances to prevent hazardous reactions[2].

  • Arranging for Disposal :

    • Once the waste container is nearly full (approximately 80% capacity), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor[2][5].

    • Follow your institution's specific procedures for requesting a chemical waste pickup[2].

Emergency Spill Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert : Alert others in the immediate area of the spill. For large spills (greater than 500 mL), evacuate the laboratory and contact emergency personnel[2][5].

  • Control and Contain : If it is safe to do so, confine the spill to a small area using an inert absorbent material such as vermiculite or sand[5][6][7].

  • Cleanup : Wearing appropriate PPE, carefully clean up the spill. Absorb the spilled material and place it in a labeled hazardous waste container[1].

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your supervisor and EH&S department as per your institution's policy[2].

Quantitative Data Summary

Hazard ClassificationDescriptionCitation
Acute Oral Toxicity Category 4: Harmful if swallowed.[1]
Aquatic Toxicity Category 1 (Acute and Chronic): Very toxic to aquatic life with long-lasting effects.[1]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols involving the use of this compound. Researchers should refer to their specific experimental designs for methodologies related to the use of this compound.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Use cluster_waste_gen Waste Generation cluster_disposal Disposal Path A Use this compound in Experiment B Generate Waste (unused reagent, contaminated items, solutions) A->B C Is waste hazardous? B->C D Collect in Labeled Hazardous Waste Container C->D Yes G Improper Disposal (e.g., drain, regular trash) C->G No (Not Applicable for this compound) E Store in Satellite Accumulation Area D->E F Arrange for EH&S Pickup E->F

Caption: Logical workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.